BMS-986121
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H9Cl2N3O2S |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-11-2-1-3-12(17)14(11)19-15-18-13(8-23-15)9-4-6-10(7-5-9)20(21)22/h1-8H,(H,18,19) |
Clé InChI |
AOCLKIVPDLQCOF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-986121
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986121 is a novel, first-in-class small molecule that functions as a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). Unlike traditional opioid agonists that directly activate the receptor at the orthosteric binding site, this compound binds to a distinct allosteric site. This binding does not intrinsically activate the receptor but rather enhances the affinity and/or efficacy of endogenous and exogenous orthosteric agonists. This modulation preserves the spatial and temporal characteristics of natural MOR signaling, offering a potential therapeutic advantage with an improved side-effect profile compared to conventional opioids. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, detailed experimental protocols for its characterization, and a summary of its in vitro activity.
Core Mechanism of Action: Positive Allosteric Modulation of the μ-Opioid Receptor
This compound represents a new chemical entity built on a novel scaffold for μ-opioid receptor PAMs. Its primary mechanism is to potentiate the effects of orthosteric ligands, such as the endogenous opioid peptides (e.g., endomorphin-I, enkephalins) and opioid drugs (e.g., morphine, DAMGO), at the μ-opioid receptor.[1][2]
Key Characteristics:
-
Allosteric Binding: this compound binds to a site on the μ-opioid receptor that is topographically distinct from the orthosteric binding site where endogenous and traditional opioid agonists bind.[2]
-
Positive Cooperativity: It exhibits positive cooperativity with orthosteric agonists, meaning its binding enhances the binding and/or signaling of the orthosteric ligand.[1][2]
-
Lack of Intrinsic Agonist Activity: In the absence of an orthosteric agonist, this compound has minimal to no intrinsic activity in stimulating μ-opioid receptor signaling pathways such as β-arrestin recruitment.[2] It has shown some low-efficacy agonist activity in cAMP assays at higher concentrations, though this effect was not consistently reproducible.[2]
-
Selectivity: this compound is selective for the μ-opioid receptor over the δ-opioid receptor.[1]
Modulation of Key Signaling Pathways
The μ-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through two major pathways upon activation: the G-protein-dependent pathway and the β-arrestin pathway. This compound has been shown to modulate both of these cascades in the presence of an orthosteric agonist.
G-Protein-Dependent Signaling
Activation of the μ-opioid receptor by an agonist leads to the coupling of Gαi/o proteins. This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This compound potentiates this effect by increasing the potency of orthosteric agonists in inhibiting forskolin-stimulated cAMP accumulation.[2]
Furthermore, the activation of G-proteins can be directly measured using a [³⁵S]GTPγS binding assay. In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Studies have shown that this compound enhances the ability of orthosteric agonists like DAMGO and morphine to stimulate [³⁵S]GTPγS binding.[2]
β-Arrestin Recruitment
Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the μ-opioid receptor. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. This compound significantly augments the recruitment of β-arrestin to the μ-opioid receptor when an orthosteric agonist is present.[2]
Below are diagrams illustrating the core signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the in vitro quantitative data for this compound from key studies.
Table 1: Potentiation of Orthosteric Agonist-Induced β-Arrestin Recruitment
| Orthosteric Agonist | Cell Line | Parameter | Value (95% CI) | Reference |
| Endomorphin-I (20 nM) | U2OS-OPRM1 | EC₅₀ | 1.0 μM (0.7–1.6 μM) | [2] |
| Endomorphin-I (20 nM) | U2OS-OPRM1 | Eₘₐₓ (% of 1 μM Endomorphin-I) | 76% (69–83%) | [2] |
| Endomorphin-I | U2OS-OPRM1 | Kₑ (Allosteric Dissociation Constant) | 2 μM | [2] |
| Endomorphin-I | U2OS-OPRM1 | α (Cooperativity Factor) | 7 | [2] |
Table 2: Potentiation of Orthosteric Agonist-Induced Inhibition of cAMP Accumulation
| Orthosteric Agonist | Cell Line | Parameter | Value (95% CI) | Reference |
| Endomorphin-I (~EC₁₀, 30 pM) | CHO-μ | EC₅₀ | 3.1 μM (2.0–4.8 μM) | [2] |
| Endomorphin-I (100 μM this compound) | CHO-μ | Fold Shift in Potency | 4-fold | [2] |
| Morphine (100 μM this compound) | CHO-μ | Fold Shift in Potency | 5-fold | [2] |
| Leu-enkephalin (100 μM this compound) | CHO-μ | Fold Shift in Potency | 6-fold | [2] |
Table 3: Potentiation of Orthosteric Agonist-Stimulated [³⁵S]GTPγS Binding
| Orthosteric Agonist | Cell Line / Tissue | Parameter | Value (95% CI) | Reference |
| DAMGO (10 μM this compound) | C6μ cell membranes | Fold Shift in Potency | 4-fold | [2] |
| Morphine (10 μM this compound) | C6μ cell membranes | Fold Shift in Potency | 2.5-fold | [2] |
| Morphine (10 μM this compound) | C6μ cell membranes | Eₘₐₓ (% of DAMGO) | Increased to 72% (67–78%) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay (PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor using enzyme fragment complementation.
-
Cell Line: U2OS cells stably co-expressing the μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
Protocol:
-
Cell Plating: Seed the U2OS-OPRM1 cells in a 384-well white, clear-bottom tissue culture plate at a density of 5,000 cells per well in 20 μL of plating medium. Incubate overnight at 37°C in 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., endomorphin-I) in assay buffer.
-
Compound Addition: Add 5 μL of the compound dilutions to the respective wells. For PAM mode, add this compound in the presence of a fixed concentration of the orthosteric agonist (e.g., EC₁₀ of endomorphin-I). For agonist mode, add this compound alone.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add 12.5 μL of PathHunter® detection reagent mixture to each well and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure chemiluminescence using a standard plate reader.
-
Data Analysis: Normalize the data to the response of a saturating concentration of the full agonist. Calculate EC₅₀ and Eₘₐₓ values using a non-linear regression analysis (sigmoidal dose-response).
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o protein activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ).
-
Protocol:
-
Cell Plating: Plate CHO-μ cells in a 96-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 30 minutes at 37°C.
-
Compound Treatment: Add varying concentrations of this compound with or without a fixed concentration of an orthosteric agonist (e.g., EC₁₀ of endomorphin-I).
-
Stimulation: Add forskolin (B1673556) (1 μM final concentration) to all wells to stimulate adenylyl cyclase and incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves and calculate EC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.
-
References
What is BMS-986121's role in μ-opioid receptor signaling?
An In-Depth Technical Guide on the Role of BMS-986121 in μ-Opioid Receptor Signaling
Introduction
This compound is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), a key target for analgesic therapies.[1] Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct, allosteric site. This binding does not typically activate the receptor on its own but rather modulates the receptor's response to endogenous or exogenous orthosteric ligands.[2][3] Specifically, this compound potentiates the signaling effects of orthosteric agonists, enhancing both G protein-mediated and β-arrestin-mediated pathways.[2][4] This document provides a detailed overview of the molecular mechanisms, signaling pathways, and experimental characterization of this compound's action on the μ-opioid receptor.
Core Mechanism: Positive Allosteric Modulation
The primary role of this compound is to enhance the potency and/or efficacy of orthosteric agonists at the μ-opioid receptor. This potentiation occurs through a conformational change in the receptor induced by the binding of this compound to its allosteric site, which in turn increases the affinity and/or signaling capacity of the orthosteric ligand. The two PAMs, this compound and the related compound BMS-986122, demonstrate potentiation of orthosteric agonist-mediated β-arrestin recruitment, adenylyl cyclase inhibition, and G protein activation.[2][4]
Caption: Mechanism of Positive Allosteric Modulation by this compound.
Modulation of μ-Opioid Receptor Signaling Pathways
Activation of the μ-opioid receptor, a G protein-coupled receptor (GPCR), initiates two primary signaling cascades:
-
G Protein-Dependent Signaling: This pathway is considered responsible for the desired analgesic effects of opioids.[3] Upon agonist binding, the receptor activates inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin-Mediated Signaling: This pathway is associated with receptor desensitization, internalization, and the mediation of adverse effects such as respiratory depression and constipation.[5][6][7]
This compound enhances agonist-driven activation of both pathways. It potentiates the Gαi/o-mediated inhibition of adenylyl cyclase and also augments the recruitment of β-arrestin to the receptor.[2][3]
Caption: this compound's potentiation of μ-opioid receptor signaling pathways.
Quantitative Data on this compound's Modulatory Effects
The effects of this compound have been quantified across several functional assays, demonstrating its ability to enhance the signaling of various orthosteric agonists.
Table 1: Potentiation of β-Arrestin Recruitment
Assay conducted in U2OS-OPRM1 cells with the orthosteric agonist Endomorphin-I.
| Parameter | Value | 95% Confidence Interval | Source |
| PAM-Detection Mode EC₅₀ (with 20 nM Endomorphin-I) | 1.0 µM | 0.7 - 1.6 µM | [2] |
| PAM-Detection Mode Eₘₐₓ (% of max Endomorphin-I response) | 76% | 69 - 83% | [2] |
| Maximal Fold Shift in Endomorphin-I Potency | 9-fold | N/A | [4] |
| Concentration for Half-Maximal Potency Shift | 1.7 µM | N/A | [4] |
Table 2: Potentiation of G Protein Signaling (cAMP Inhibition)
Assay conducted in CHO-μ cells by measuring the inhibition of forskolin-stimulated cAMP accumulation.
| Parameter | Orthosteric Agonist | Value | 95% Confidence Interval | Source |
| Potentiation EC₅₀ (with ~EC₁₀ Endomorphin-I) | Endomorphin-I | 3.1 µM | 2.0 - 4.8 µM | [2] |
| Fold Shift in Potency (with 100 µM this compound) | Endomorphin-I | 4.3-fold | N/A | [4] |
| Morphine | 6.5-fold | N/A | [4] | |
| Leu-enkephalin | 4.5-fold | N/A | [4] | |
| Intrinsic Agonist Activity EC₅₀ | N/A | 13 µM | 4 - 51 µM | [2] |
| Intrinsic Agonist Activity Eₘₐₓ | N/A | 36% | 21 - 52% | [2] |
| Note: The intrinsic agonist activity of this compound was observed at concentrations above those needed for potentiation and was not always reproducible.[2][3] |
Table 3: Potentiation of G Protein Activation ([³⁵S]GTPγS Binding)
Assay conducted in C6μ cell membranes.
| Parameter | Orthosteric Agonist | Value | 95% Confidence Interval | Source |
| Fold Shift in Potency (with 10 µM this compound) | DAMGO | 4-fold | N/A | [2] |
Experimental Protocols
The characterization of this compound relies on a suite of in vitro functional assays designed to measure distinct steps in the MOR signaling cascade.
β-Arrestin Recruitment Assay
This assay measures the ability of an agonist to promote the interaction between the μ-opioid receptor and β-arrestin.
-
Cell Line: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).[2]
-
Principle: A common method is the PathHunter enzyme complementation assay. The receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger, complementing fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Methodology:
-
U2OS-OPRM1 cells are plated in microplates.
-
Cells are incubated with varying concentrations of the orthosteric agonist (e.g., endomorphin-I) in the absence or presence of fixed concentrations of this compound.
-
For PAM-detection mode, cells are incubated with a fixed, low concentration of orthosteric agonist (e.g., ~EC₁₀ of endomorphin-I) and varying concentrations of this compound.[2]
-
Following incubation, detection reagents are added, and the chemiluminescent signal is measured using a luminometer.
-
Data are normalized to the maximal response of the orthosteric agonist alone and fitted to concentration-response curves to determine EC₅₀ and Eₘₐₓ values.
-
Caption: Generalized workflow for a β-arrestin recruitment assay.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
This assay quantifies the Gαi/o-mediated signaling pathway by measuring the inhibition of adenylyl cyclase activity.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ).[2]
-
Principle: Forskolin (B1673556) is used to directly activate adenylyl cyclase, leading to a large production of cAMP. Activation of the Gαi/o-coupled MOR by an agonist inhibits this activity, causing a measurable decrease in cAMP levels.
-
Methodology:
-
CHO-μ cells are plated and incubated.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with forskolin in the presence of varying concentrations of an orthosteric agonist, with or without a fixed concentration of this compound.
-
In PAM-detection mode, a fixed low concentration of orthosteric agonist (~EC₁₀) is used with varying concentrations of this compound.[2][3]
-
After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF, ELISA).
-
The results are used to generate concentration-response curves for the inhibition of cAMP production.
-
[³⁵S]GTPγS Binding Assay
This is a direct measure of G protein activation, performed in cell membranes.
-
Preparation: Membranes prepared from C6μ cells (C6 glioma cells expressing the μ-opioid receptor) or mouse brain tissue.[2][8]
-
Principle: In the inactive state, G proteins are bound to GDP. Receptor activation catalyzes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. The amount of incorporated radioactivity is proportional to the level of G protein activation.
-
Methodology:
-
Cell membranes are incubated in a buffer containing GDP, the orthosteric agonist (e.g., DAMGO), and [³⁵S]GTPγS.
-
To assess PAM activity, incubations are performed with the orthosteric agonist in the presence of this compound.[2]
-
The reaction is incubated for a set time to measure the initial rate of G protein activation.[2]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Conclusion
This compound acts as a potent positive allosteric modulator of the μ-opioid receptor. It does not activate the receptor directly but significantly enhances the signaling responses—both G protein-dependent and β-arrestin-mediated—to orthosteric agonists like endomorphin-I and DAMGO. By producing leftward shifts in the potency of these agonists, this compound demonstrates a clear modulatory role.[2][4] The detailed characterization of its effects through functional assays provides a comprehensive understanding of its mechanism of action and highlights the therapeutic potential of allosteric modulation for refining opioid receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of Opioid Receptors | Allosterism in Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of BMS-986121: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986121 is a novel, small molecule positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3] Its discovery represents a significant advancement in the field of opioid pharmacology, offering a potential new therapeutic approach with an improved safety profile compared to traditional orthosteric agonists. This technical guide provides a comprehensive summary of the discovery and initial in vitro characterization of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Discovery
This compound was identified through a high-throughput screening (HTS) campaign designed to find modulators of the μ-opioid receptor. The screening utilized a β-arrestin recruitment assay in the presence of a low concentration of the orthosteric agonist endomorphin-I, a strategy that enabled the identification of both direct agonists and positive allosteric modulators.[4] this compound emerged from this screen as a promising hit, belonging to a novel chemical scaffold for MOR PAMs.[1][3]
Pharmacological Characterization
The initial characterization of this compound involved a series of in vitro functional assays to determine its potency, efficacy, and mechanism of action at the μ-opioid receptor. These studies confirmed that this compound acts as a positive allosteric modulator, enhancing the effect of orthosteric agonists without significant intrinsic agonist activity in some assays.
In Vitro Pharmacology Data
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: Activity of this compound in β-Arrestin Recruitment Assays in U2OS-OPRM1 Cells
| Parameter | Agonist | This compound Concentration | Value |
| EC50 (PAM Mode) | 20 nM endomorphin-I | Varied | 1.0 µM (95% CI: 0.7–1.6 µM)[4] |
| Emax (PAM Mode) | 20 nM endomorphin-I | Varied | 76% of maximal endomorphin-I response (95% CI: 69–83%)[4] |
| Cooperativity Factor (α) | Endomorphin-I | Varied | 7[4][5] |
| Kb | Endomorphin-I | Varied | 2 µM[4][5] |
| Maximal Fold Shift in Endomorphin-I Potency | Endomorphin-I | Not Specified | 9-fold[6] |
| Concentration for Half-Maximal Leftward Shift | Endomorphin-I | Varied | 1.7 µM[6] |
Table 2: Activity of this compound in Inhibition of Forskolin-Stimulated cAMP Accumulation in CHO-μ Cells
| Parameter | Agonist | This compound Concentration | Value |
| EC50 (PAM Mode) | ~EC10 (30 pM) endomorphin-I | Varied | 3.1 µM (95% CI: 2.0–4.8 µM)[4] |
| EC50 (Agonist Mode) | None | Varied | 13 µM (95% CI: 4–51 µM)[4] |
| Emax (Agonist Mode) | None | Varied | 36% (95% CI: 21–52%)[4] |
Table 3: Effect of this compound on Orthosteric Agonist Potency in Functional Assays
| Assay | Orthosteric Agonist | This compound Concentration | Fold Shift in Agonist Potency |
| [35S]GTPγS Binding | DAMGO | 10 µM | 4-fold[4] |
| cAMP Accumulation | Endomorphin-I | 100 µM | 4-fold[4] |
| cAMP Accumulation | Morphine | 100 µM | 5-fold[4] |
| cAMP Accumulation | Leu-enkephalin | 100 µM | 6-fold[4] |
Signaling Pathways and Experimental Workflows
μ-Opioid Receptor Signaling Pathway
This compound modulates the canonical signaling pathways of the μ-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon binding of an orthosteric agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: μ-Opioid receptor signaling pathway modulated by this compound.
Experimental Workflow: β-Arrestin Recruitment Assay
This assay was pivotal in the discovery of this compound. It measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in GPCR desensitization and signaling.
Caption: Workflow for the β-arrestin recruitment assay.
Experimental Workflow: cAMP Inhibition Assay
This assay assesses the functional consequence of Gi/o protein activation by the μ-opioid receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Workflow for the cAMP inhibition assay.
Experimental Protocols
β-Arrestin Recruitment Assay
-
Cell Line: U2OS cells stably expressing the human μ-opioid receptor (OPRM1) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®).
-
PAM Detection Mode: Cells were treated with varying concentrations of this compound in the presence of a fixed concentration of endomorphin-I (20 nM, approximately EC10).
-
Agonist Detection Mode: Cells were treated with varying concentrations of this compound alone.
-
Detection: Following incubation, the recruitment of β-arrestin to the activated receptor brings the ProLink™ tag and EA fragment into proximity, forcing complementation of a β-galactosidase enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.
-
Data Analysis: Concentration-response curves were generated and fitted using a four-parameter logistic equation to determine EC50 and Emax values. Data for PAM activity was also analyzed using an allosteric ternary complex model to derive the cooperativity factor (α) and the equilibrium dissociation constant (Kb) of the PAM.[4][5]
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ).
-
Procedure: Cells were incubated with this compound and/or an orthosteric agonist. Subsequently, adenylyl cyclase was stimulated with forskolin (typically 1 µM).[6]
-
Detection: Following stimulation, cells were lysed, and the intracellular cAMP concentration was measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Data Analysis: The ability of this compound to potentiate the inhibitory effect of an orthosteric agonist on forskolin-stimulated cAMP levels was quantified. Concentration-response curves were generated to determine the EC50 of this compound in potentiating the agonist effect.
[35S]GTPγS Binding Assay
-
Preparation: Membranes from CHO-μ cells.
-
Procedure: Cell membranes were incubated with a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of an orthosteric agonist (e.g., DAMGO) in the presence of [35S]GTPγS.
-
Principle: Activation of the G protein-coupled μ-opioid receptor facilitates the exchange of GDP for GTP on the Gα subunit. The incorporation of the non-hydrolyzable GTP analog, [35S]GTPγS, is measured as an indicator of receptor activation.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting after separation of free from bound radioligand.
-
Data Analysis: The potentiation of agonist-stimulated [35S]GTPγS binding by this compound is determined by observing the leftward shift in the agonist's concentration-response curve.
Selectivity and Probe Dependence
Initial studies have shown that this compound is selective for the μ-opioid receptor over the δ-opioid receptor.[6] Furthermore, this compound demonstrated the ability to potentiate the effects of various orthosteric agonists, including the endogenous peptide endomorphin-I, as well as small molecules like morphine and DAMGO.[4] The similar potentiation observed across different agonists suggests a lack of marked probe dependence.[4]
Conclusion
This compound is a pioneering positive allosteric modulator of the μ-opioid receptor discovered through high-throughput screening. Its initial characterization reveals its ability to enhance the signaling of orthosteric agonists through G protein-dependent and β-arrestin-dependent pathways. The detailed pharmacological data and experimental methodologies presented here provide a foundational understanding for further research and development of allosteric modulators as a potentially safer class of analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
Unveiling the Conformational Choreography: A Technical Guide to BMS-986121's Allosteric Modulation of the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of BMS-986121, a novel positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). By binding to a site distinct from the orthosteric pocket, this compound influences the receptor's conformational landscape, thereby modulating the effects of endogenous and exogenous opioids. This document collates key quantitative data, details the experimental methodologies used to elucidate its mechanism, and visualizes the intricate signaling and experimental workflows.
Core Mechanism of Action: Allosteric Modulation
This compound is a positive allosteric modulator of the μ-opioid receptor.[1] Unlike traditional opioid agonists that directly activate the receptor by binding to the orthosteric site, this compound binds to a topographically distinct allosteric site.[2] This binding event does not typically activate the receptor on its own but rather enhances the affinity and/or efficacy of orthosteric agonists, such as endogenous endorphins or synthetic opioids.[2][3] This modulatory effect can lead to a potentiation of the analgesic effects of opioids while potentially mitigating some of their adverse side effects.[3][4]
Quantitative Analysis of this compound's Modulatory Effects
The positive allosteric modulatory properties of this compound have been quantified through various in vitro functional assays. The following tables summarize the key parameters defining its interaction with the μ-opioid receptor.
Table 1: Potency and Efficacy of this compound in β-Arrestin Recruitment Assays
| Assay Configuration | Orthosteric Agonist | This compound Concentration | Effect | EC₅₀ (µM) | Eₘₐₓ (% of Endomorphin-I) | Reference |
| PAM-detection mode | Endomorphin-I (20 nM) | 1 µM - 1 mM | Augments β-arrestin recruitment | 1.0 | 76% | [5] |
| Agonist-detection mode | None | - | No significant β-arrestin recruitment | - | - | [5] |
Table 2: Effect of this compound on Orthosteric Agonist Potency in β-Arrestin Recruitment Assays
| Orthosteric Agonist | This compound Concentration | Fold Leftward Shift in EC₅₀ | Cooperativity Factor (α) | Kₑ (µM) | Reference |
| Endomorphin-I | Varying | Concentration-dependent | 7 | 2 | [5] |
Table 3: Modulation of Forskolin-Stimulated cAMP Accumulation by this compound
| Assay Configuration | Orthosteric Agonist | This compound Concentration | Effect | EC₅₀ (µM) | Reference |
| PAM-detection mode | Endomorphin-I (~EC₁₀, 30 pM) | - | Potentiation of cAMP inhibition | 3.1 | [5] |
| Agonist-detection mode | None | - | Some intrinsic agonist activity | - | [5] |
Table 4: Probe Dependence of this compound in cAMP Accumulation Assays
| Orthosteric Agonist | This compound Concentration | Fold Leftward Shift in Potency | Reference |
| Endomorphin-I | 100 µM | 4-fold | [5] |
| Leu-enkephalin | 100 µM | 6-fold | [5] |
| Morphine | 100 µM | 5-fold | [5] |
Signaling Pathways and Conformational Effects
This compound, by binding to its allosteric site, stabilizes a conformation of the μ-opioid receptor that has an increased affinity for orthosteric agonists. This leads to a potentiation of G-protein signaling and β-arrestin recruitment in the presence of an agonist. A closely related compound, BMS-986122, has been shown through cryogenic electron microscopy (cryo-EM) to bind to an extracellular-facing allosteric pocket.[6] This binding induces subtle conformational changes that propagate to the orthosteric pocket and the intracellular G-protein coupling interface, enhancing the receptor's activation potential.[6] Molecular dynamics simulations of this compound with the μ-opioid receptor-G protein complex suggest that the PAM can influence the network of interactions between the receptor and its signaling partners.
Below are diagrams illustrating the key signaling pathways and the proposed mechanism of action of this compound.
Detailed Experimental Protocols
The following sections provide representative, detailed methodologies for the key experiments used to characterize this compound.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor.
Experimental Workflow:
Materials:
-
U2OS-OPRM1 PathHunter® cells (DiscoverX)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
White, clear-bottom 384-well plates
-
This compound
-
Orthosteric agonist (e.g., Endomorphin-I)
-
PathHunter® Detection Kit (DiscoverX)
-
Plate luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture U2OS-OPRM1 cells according to the supplier's recommendations.
-
On the day before the assay, harvest and resuspend cells in fresh medium.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the orthosteric agonist in assay buffer.
-
For PAM mode, prepare a fixed, low concentration (e.g., EC₁₀) of the orthosteric agonist to be added with the serial dilutions of this compound.
-
For determining the effect on agonist potency, prepare serial dilutions of the orthosteric agonist in the presence of various fixed concentrations of this compound.
-
Add the compound solutions to the cell plates.
-
-
Incubation:
-
Incubate the plates for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate luminometer.
-
Normalize the data to vehicle control (0% response) and a saturating concentration of a full agonist (100% response).
-
Fit the concentration-response data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
-
For cooperativity, analyze the data using an allosteric ternary complex model.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o-coupled receptors like the μ-opioid receptor.
Experimental Workflow:
Materials:
-
CHO cells stably expressing the human μ-opioid receptor (CHO-μ)
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
384-well plates
-
This compound
-
Orthosteric agonist (e.g., Endomorphin-I)
-
Forskolin
-
cAMP detection kit (e.g., HTRF-based)
-
Plate reader capable of time-resolved fluorescence energy transfer (TR-FRET)
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-μ cells according to standard protocols.
-
Seed cells into 384-well plates and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the orthosteric agonist.
-
Aspirate the culture medium and add assay buffer containing the test compounds.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 15-30 minutes).
-
Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a submaximal cAMP response.
-
Incubate for an additional period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Add the cAMP detection reagents (e.g., HTRF antibody and conjugate).
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Normalize the data to the forskolin-only control (0% inhibition) and basal (100% inhibition).
-
Fit the concentration-response data to determine IC₅₀ values.
-
Conclusion
This compound represents a significant advancement in the field of opioid pharmacology. Its mechanism as a positive allosteric modulator of the μ-opioid receptor offers a promising strategy for developing safer and more effective analgesics. By subtly altering the receptor's conformation, this compound enhances the effects of orthosteric agonists, thereby opening new avenues for therapeutic intervention in pain management and other opioid-related disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 5. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
Investigating the Pharmacology of BMS-986121: A Technical Guide
Disclaimer: Initial investigations based on the query for "BMS-986121" as a lysophosphatidic acid receptor 1 (LPA1) antagonist have revealed a discrepancy in the scientific literature. The available data overwhelmingly identifies this compound as a positive allosteric modulator (PAM) of the μ-opioid receptor .[1][2][3][4][5] This guide will therefore focus on the established pharmacology of this compound as a μ-opioid receptor PAM. Information regarding Bristol Myers Squibb's development of actual LPA1 receptor antagonists for conditions such as idiopathic pulmonary fibrosis will be addressed separately for clarity.
Core Topic: The Pharmacology of this compound as a μ-Opioid Receptor Positive Allosteric Modulator
This compound is a novel, first-in-class small molecule that acts as a positive allosteric modulator of the μ-opioid receptor.[6][7] Unlike traditional opioid agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to endogenous or exogenous opioids.[8][9] This mechanism presents a promising therapeutic avenue for pain management, potentially offering a better side-effect profile compared to conventional opioid analgesics.[5][10]
Mechanism of Action
This compound potentiates the effects of orthosteric agonists by increasing their affinity and/or efficacy at the μ-opioid receptor.[8][9] This is achieved without intrinsic agonistic activity at the primary binding site. The modulatory effects of this compound have been demonstrated across various cellular signaling pathways, including G protein activation and β-arrestin recruitment.[8][9][11]
Signaling Pathway of the μ-Opioid Receptor and Modulation by this compound
The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor and the modulatory role of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency and Efficacy in β-Arrestin Recruitment Assays
| Assay System | Agonist | Parameter | Value | Reference |
| U2OS-OPRM1 cells | Endomorphin-I (20 nM) | EC50 (PAM mode) | 1.0 µM (95% CI: 0.7-1.6 µM) | [8][9] |
| U2OS-OPRM1 cells | Endomorphin-I (20 nM) | Emax (PAM mode) | 76% of maximal endomorphin-I response | [8][9] |
Table 2: In Vitro Potency in Adenylyl Cyclase Inhibition Assays
| Assay System | Agonist | Parameter | Value | Reference |
| CHO-μ cells | Endomorphin-I (~EC10, 30 pM) | EC50 (Potentiation) | 3.1 µM (95% CI: 2.0-4.8 µM) | [8][9] |
Table 3: Allosteric Modulatory Properties
| Parameter | Value | Reference |
| Cooperativity Factor (α) | 7 | [8][9] |
| Equilibrium Dissociation Constant (Kb) | 2 µM | [8][9] |
Table 4: Fold Shift in Agonist Potency (100 µM this compound)
| Agonist | Fold Shift | Reference |
| Endomorphin-I | 4-fold | [8] |
| Morphine | 5-fold | [8] |
| Leu-enkephalin | 6-fold | [8] |
Experimental Protocols
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to potentiate agonist-induced β-arrestin recruitment to the μ-opioid receptor.
Methodology:
-
U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1) are utilized.
-
Cells are incubated with varying concentrations of this compound in the presence of a fixed, low concentration of an orthosteric agonist (e.g., 20 nM endomorphin-I, corresponding to approximately the EC10).[8][9]
-
β-arrestin recruitment is quantified using a commercially available assay system, such as the PathHunter® β-arrestin assay from DiscoveRx.
-
Data are normalized to the response induced by a maximal concentration of the orthosteric agonist alone.
-
Concentration-response curves are generated, and EC50 and Emax values are calculated using non-linear regression analysis.[8][9]
Inhibition of Forskolin-Stimulated cAMP Accumulation
Objective: To assess the effect of this compound on the Gαi/o-mediated inhibition of adenylyl cyclase.
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ) are used.[8]
-
Cells are pre-incubated with various concentrations of this compound.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) in the presence of a fixed, low concentration of an orthosteric agonist (e.g., 30 pM endomorphin-I).[8][9]
-
The accumulation of cyclic AMP (cAMP) is measured using a suitable method, such as a competitive binding assay or a LANCE® Ultra cAMP kit.
-
The inhibitory effect of the agonist in the presence and absence of this compound is determined, and potentiation is quantified.
-
Concentration-response curves for this compound's potentiation are plotted to determine its EC50.[8]
Bristol Myers Squibb's LPA1 Receptor Antagonists
While this compound is a μ-opioid PAM, Bristol Myers Squibb is actively developing LPA1 receptor antagonists for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) .[12][13] A key candidate in this area is BMS-986278 .[14]
BMS-986278
BMS-986278 is an oral, small-molecule antagonist of the LPA1 receptor.[14] The rationale for its development is based on preclinical evidence that increased levels of lysophosphatidic acid (LPA) and subsequent activation of the LPA1 receptor are implicated in the pathogenesis of pulmonary fibrosis.[13][14] By blocking this receptor, BMS-986278 aims to mitigate the fibrotic processes in the lungs.[13]
A Phase 2 clinical trial (NCT04308681) investigating BMS-986278 in patients with IPF demonstrated that a 60 mg twice-daily dose over 26 weeks resulted in a 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) compared to placebo.[14] The treatment was also well-tolerated.[14] These promising results have supported the progression of BMS-986278 into Phase 3 clinical trials.[12][15]
Conclusion
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficacy of Opioids but not their Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Ligand-Based Discovery of a New Scaffold for Allosteric Modulation of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 12. Phase 3 IPF and PF-ILD Clinical Trials | ILD Collaborative [ildcollaborative.org]
- 13. Exploring New Treatment Options for Pulmonary Fibrosis – Bristol Myers Squibb [bms.com]
- 14. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 15. June 2025 clinical trial highlights | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
The Impact of BMS-986121 on Endogenous Opioid Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986121 is a novel, first-in-class positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). Unlike traditional orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, potentiating the effects of endogenous opioid peptides. This technical guide provides an in-depth analysis of the interaction between this compound and endogenous opioid peptides, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The development of MOR PAMs like this compound represents a promising therapeutic strategy for pain management, potentially offering a safer alternative to conventional opioids by preserving the physiological patterns of endogenous opioid signaling.
Introduction
The μ-opioid receptor is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics. Endogenous opioid peptides, such as endorphins, enkephalins, and endomorphins, are the natural ligands for this receptor, playing a crucial role in pain modulation and other physiological processes. This compound is a positive allosteric modulator of the μ-opioid receptor, meaning it enhances the receptor's response to endogenous agonists.[1] This mechanism of action is distinct from that of traditional opioid drugs like morphine, which directly bind to and activate the receptor's primary binding site. The allosteric modulation approach is hypothesized to offer a more nuanced and potentially safer therapeutic profile by amplifying the body's natural pain-relief mechanisms without causing the sustained, supraphysiological receptor activation associated with many of the adverse effects of conventional opioids.
Mechanism of Action of this compound on Endogenous Opioid Peptides
This compound potentiates the effects of endogenous opioid peptides by binding to an allosteric site on the μ-opioid receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of endogenous ligands like endomorphin-I and leu-enkephalin.[2] As a PAM, this compound's activity is dependent on the presence of an orthosteric agonist; it does not activate the receptor in the absence of an endogenous opioid peptide.[3] This preserves the natural spatial and temporal dynamics of endogenous opioid signaling, a key differentiator from exogenous opioids.
Quantitative Data on the Potentiation of Endogenous Opioid Peptides by this compound
The following tables summarize the quantitative effects of this compound on the activity of endogenous opioid peptides in various in vitro functional assays.
Table 1: Effect of this compound on Endomorphin-I-Mediated β-Arrestin Recruitment
| Parameter | Value | Cell Line | Reference |
| EC50 of this compound (PAM Mode with 20 nM Endomorphin-I) | 1.0 µM (95% CI: 0.7–1.6 µM) | U2OS-OPRM1 | [2] |
| Emax of this compound (as % of maximal Endomorphin-I response) | 76% (95% CI: 69–83%) | U2OS-OPRM1 | [2] |
| Cooperativity Factor (α) | 7 | U2OS-OPRM1 | [2] |
| Kb | 2 µM | U2OS-OPRM1 | [2] |
Table 2: Effect of this compound on Endomorphin-I-Mediated Inhibition of cAMP Accumulation
| Parameter | Value | Cell Line | Reference |
| EC50 of this compound (PAM Mode with ~EC10 Endomorphin-I) | 3.1 µM (95% CI: 2.0–4.8 µM) | CHO-μ | [2] |
| Potency Shift of Endomorphin-I (at 100 µM this compound) | 4-fold | CHO-μ | [2] |
Table 3: Effect of this compound on Leu-Enkephalin-Mediated Inhibition of cAMP Accumulation
| Parameter | Value | Cell Line | Reference |
| Potency Shift of Leu-Enkephalin (at 100 µM this compound) | 6-fold | CHO-μ | [2] |
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key step in receptor desensitization and signaling.
Materials:
-
U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).
-
β-arrestin recruitment assay kit (e.g., PathHunter® by DiscoveRx).
-
Endomorphin-I.
-
This compound.
-
Assay buffer.
-
Cell culture medium.
-
96-well or 384-well white, clear-bottom assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Seeding: Seed U2OS-OPRM1 cells into assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of endomorphin-I (e.g., 20 nM for PAM mode) in assay buffer.
-
Compound Addition: Add the prepared compound solutions to the cells.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Detection: Add the β-arrestin detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the response of a maximal concentration of endomorphin-I alone. Fit the concentration-response data using a sigmoidal dose-response model to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled μ-opioid receptor.
Materials:
-
CHO cells stably expressing the human μ-opioid receptor (CHO-μ).
-
cAMP assay kit (e.g., HTRF® by Cisbio or LANCE® by PerkinElmer).
-
Endomorphin-I or Leu-enkephalin.
-
This compound.
-
Assay buffer.
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest CHO-μ cells and resuspend them in assay buffer.
-
Compound and Cell Addition: Dispense cells into the assay plate. Add serial dilutions of this compound along with a fixed, low concentration of the endogenous opioid peptide (e.g., ~EC10).
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase, except for the negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) and incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and normalize the data to the forskolin-only control. Determine the fold-shift in potency of the endogenous opioid peptide in the presence of this compound.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins by the μ-opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes from CHO-μ cells or mouse brain tissue.
-
[35S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Endogenous opioid peptide (e.g., DAMGO as a surrogate).
-
This compound.
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (10 µM), the endogenous opioid peptide at various concentrations, and a fixed concentration of this compound.
-
Initiation of Reaction: Add [35S]GTPγS (0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific binding against the agonist concentration to determine the EC50 and the fold-shift in potency.
Signaling Pathways and Experimental Workflows
Caption: G Protein-Coupled Signaling Pathway of the μ-Opioid Receptor.
Caption: β-Arrestin Recruitment and Receptor Internalization Pathway.
Caption: General Experimental Workflow for In Vitro Functional Assays.
Impact on Endogenous Opioid Peptide Levels
A key aspect of the therapeutic rationale for μ-opioid receptor PAMs is their ability to enhance the effects of endogenous opioid peptides without altering their natural release patterns. As allosteric modulators, compounds like this compound are not expected to directly influence the synthesis, release, or metabolism of endogenous opioids such as enkephalins and endomorphins. Instead, they amplify the signaling of these peptides once they are released in response to physiological stimuli, such as pain. This approach aims to maintain the homeostatic control of the endogenous opioid system, which may contribute to a reduced side-effect profile compared to exogenous agonists that cause widespread and sustained receptor activation.
Conclusion
This compound represents a significant advancement in the field of opioid pharmacology. By acting as a positive allosteric modulator of the μ-opioid receptor, it selectively enhances the analgesic effects of endogenous opioid peptides. The quantitative data from in vitro assays clearly demonstrate its ability to potentiate the signaling of endomorphin-I and leu-enkephalin through both G protein-dependent and β-arrestin-mediated pathways. The detailed experimental protocols provided herein offer a guide for the continued investigation of this compound and other MOR PAMs. The unique mechanism of action of this compound, which preserves the physiological release and signaling of endogenous opioids, holds the promise of a new class of analgesics with an improved safety and tolerability profile. Further research into the in vivo effects and clinical potential of this compound is warranted.
References
In Vitro Profile of BMS-986121: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2] The data and methodologies presented herein are compiled from foundational studies to facilitate further research and development in the field of opioid receptor modulation.
Core Mechanism of Action
This compound acts as a PAM at the μ-opioid receptor, a G protein-coupled receptor (GPCR).[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to an allosteric site, a location distinct from the primary agonist binding pocket.[3] This binding event modulates the receptor's response to endogenous or exogenous orthosteric agonists. Specifically, this compound enhances the potency and, in some cases, the efficacy of orthosteric agonists in downstream signaling pathways.[4][5] This modulatory activity has been demonstrated to be selective for the μ-opioid receptor over the δ-opioid receptor.[6]
Quantitative In Vitro Pharmacology
The in vitro pharmacological effects of this compound have been characterized through various functional assays, primarily focusing on β-arrestin recruitment and the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
β-Arrestin Recruitment Assays
These assays measure the recruitment of β-arrestin to the activated μ-opioid receptor, a key step in receptor desensitization and internalization, as well as a signaling pathway in its own right.
| Parameter | Agonist | Cell Line | Value | Reference |
| EC50 (PAM Mode) | Endomorphin-I (20 nM) | U2OS-OPRM1 | 1.0 µM (95% CI: 0.7–1.6 µM) | [4] |
| Emax (PAM Mode) | Endomorphin-I (20 nM) | U2OS-OPRM1 | 76% of max Endomorphin-I response (95% CI: 69–83%) | [4] |
| Cooperativity Factor (α) | Endomorphin-I | U2OS-OPRM1 | 7 | [4][7] |
| Kb | Endomorphin-I | U2OS-OPRM1 | 2 µM | [4][7] |
cAMP Accumulation Assays
These assays assess the inhibition of forskolin-stimulated cAMP production, a downstream consequence of Gαi/o protein activation by the μ-opioid receptor.
| Parameter | Agonist | Cell Line | Value | Reference |
| EC50 (PAM Mode) | Endomorphin-I (~EC10, 30 pM) | CHO-μ | 3.1 µM (95% CI: 2.0–4.8 µM) | [4] |
| Potency Shift (Endomorphin-I) | 100 µM this compound | CHO-μ | 4-fold leftward shift | [4] |
| Potency Shift (Morphine) | 100 µM this compound | CHO-μ | 5-fold leftward shift | [4] |
| Potency Shift (Leu-enkephalin) | 100 µM this compound | CHO-μ | 6-fold leftward shift | [4] |
Signaling Pathway and Experimental Workflow
μ-Opioid Receptor Signaling Pathway Modulation
The following diagram illustrates the canonical G protein-dependent signaling pathway of the μ-opioid receptor and the modulatory effect of this compound.
General Experimental Workflow for PAM Assessment
The workflow for characterizing a positive allosteric modulator like this compound typically follows the steps outlined in the diagram below.
Experimental Protocols
β-Arrestin Recruitment Assay (U2OS-OPRM1 PathHunter Cells)
This protocol is based on the methods described in the foundational studies of this compound.[4][6]
-
Cell Culture: U2OS cells stably expressing the human μ-opioid receptor tagged with a ProLink (PK) tag and a β-arrestin-2 fusion protein with an Enzyme Acceptor (EA) tag (DiscoverX PathHunter) are cultured in appropriate media supplemented with selection antibiotics.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight to allow for attachment.
-
Compound Preparation: this compound and the orthosteric agonist (e.g., endomorphin-I) are prepared in assay buffer. Serial dilutions of this compound are made for concentration-response curves.
-
Assay Modes:
-
Agonist-Detection Mode: Cells are treated with varying concentrations of this compound alone to assess intrinsic agonist activity.
-
PAM-Detection Mode: Cells are treated with varying concentrations of this compound in the presence of a fixed, low concentration (approximately EC10) of the orthosteric agonist (e.g., 20 nM endomorphin-I).
-
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: The PathHunter detection reagent is added to the wells. The plate is incubated at room temperature in the dark to allow for signal development.
-
Data Acquisition: Chemiluminescent signal is read using a plate reader.
-
Data Analysis: The data are normalized to the response of a maximal concentration of the orthosteric agonist. Concentration-response curves are fitted using a non-linear regression model to determine EC50 and Emax values. For PAM activity, data can be fitted to an allosteric ternary complex model to derive cooperativity factor (α) and the equilibrium dissociation constant (Kb) of the PAM.[4]
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay (CHO-μ Cells)
This protocol outlines the methodology for assessing the Gαi/o-mediated signaling pathway.[4][6]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ) are maintained in appropriate culture conditions.
-
Cell Plating: Cells are plated in 384-well assay plates and incubated.
-
Compound Preparation: this compound and the orthosteric agonist are prepared in stimulation buffer.
-
Assay Modes:
-
Agonist-Detection Mode: Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of forskolin (B1673556) (e.g., 1 µM) to stimulate adenylyl cyclase.
-
PAM-Detection Mode: Cells are incubated with varying concentrations of this compound in the presence of a fixed, low concentration of the orthosteric agonist (e.g., ~EC10, 30 pM endomorphin-I) and a fixed concentration of forskolin.
-
-
Incubation: The plates are incubated at 37°C for a defined time (e.g., 30 minutes).
-
Lysis and Detection: Cell lysis and cAMP detection are performed using a suitable commercial kit (e.g., HTRF, LANCE). This typically involves adding a lysis buffer containing a labeled cAMP tracer and an antibody against cAMP.
-
Data Acquisition: The signal (e.g., fluorescence ratio) is read on a compatible plate reader.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the signal. Data are normalized to the forskolin-only control (0% inhibition) and a maximal agonist response (100% inhibition). Concentration-response curves are generated to determine the potency (EC50) of the compounds in inhibiting cAMP accumulation. Fold-shifts in agonist potency in the presence of the PAM are calculated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 7. pnas.org [pnas.org]
BMS-986121: A Technical Guide to its Application as a Research Tool for Pain Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986121 is a novel, selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). Unlike traditional opioid agonists that directly activate the receptor, this compound enhances the binding and/or efficacy of endogenous or exogenous orthosteric agonists. This unique mechanism of action presents a promising avenue for pain research, potentially offering a more nuanced approach to pain modulation with a reduced side-effect profile compared to conventional opioids. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its use as a research tool.
Mechanism of Action: Positive Allosteric Modulation of the μ-Opioid Receptor
This compound functions by binding to an allosteric site on the μ-opioid receptor, distinct from the orthosteric site where endogenous opioids and traditional opioid drugs bind. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists. This potentiation of the natural signaling process is a key characteristic of its modulatory role.
Signaling Pathways
This compound has been shown to modulate MOR signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways. As a PAM, it enhances the ability of orthosteric agonists to initiate these downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound from various studies, providing key parameters for its activity as a MOR PAM.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Orthosteric Agonist | Parameter | Value (µM) | Reference |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I (20 nM) | EC50 | 1.0 (95% CI: 0.7–1.6) | [1] |
| cAMP Accumulation Inhibition | CHO-μ | Endomorphin-I (30 pM) | EC50 | 3.1 (95% CI: 2.0–4.8) | [1] |
| [35S]GTPγS Binding | C6μ membranes | DAMGO | EC50 (for potentiation) | Not explicitly stated, but 10 µM produced a 4-fold leftward shift | [1] |
Table 2: Allosteric Parameters of this compound
| Assay Type | Cell Line | Orthosteric Agonist | Parameter | Value | Reference |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | Kb | 2 µM | [1][2] |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | Cooperativity Factor (α) | 7 | [1][2] |
Table 3: Fold Shift in Orthosteric Agonist Potency by this compound
| Assay Type | Cell Line | Orthosteric Agonist | This compound Conc. | Fold Shift | Reference |
| cAMP Accumulation Inhibition | CHO-μ | Endomorphin-I | 100 µM | 4-fold | [1] |
| cAMP Accumulation Inhibition | CHO-μ | Morphine | 100 µM | 5-fold | [1] |
| cAMP Accumulation Inhibition | CHO-μ | Leu-enkephalin | 100 µM | 6-fold | [1] |
| [35S]GTPγS Binding | C6μ membranes | DAMGO | 10 µM | 4-fold | [1] |
| [35S]GTPγS Binding | C6μ membranes | Morphine | 10 µM | 2.5-fold | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and signaling.
Methodology:
-
Cell Culture: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Addition:
-
Incubation: Plates are incubated for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: A commercially available detection kit (e.g., DiscoveRx PathHunter) is used, which typically involves a chemiluminescent or fluorescent signal generated by the complementation of two β-galactosidase fragments, one fused to β-arrestin and the other to the receptor.
-
Measurement: The signal is read on a plate reader.
-
Data Analysis: Data are normalized to the response of a maximal concentration of the orthosteric agonist. Concentration-response curves are generated, and EC50 values are calculated using non-linear regression.[1]
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon MOR activation by a Gαi/o-coupled pathway.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ) are used.[1]
-
Plating: Cells are plated in multi-well plates.
-
Assay Buffer: The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition:
-
PAM Mode: Cells are pre-incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of an orthosteric agonist (e.g., 30 pM endomorphin-I) and a stimulant of adenylyl cyclase (e.g., 1 µM forskolin).[1]
-
Agonist Mode: this compound is added with forskolin (B1673556) but without the orthosteric agonist.[1]
-
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based detection methods.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the degree of MOR activation. Data are used to generate concentration-response curves and determine EC50 values.[1]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the receptor in cell membranes.
Methodology:
-
Membrane Preparation: Membranes are prepared from C6 glioma cells stably expressing the human μ-opioid receptor (C6μ).[1]
-
Incubation Mixture: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), the desired concentrations of this compound, and the orthosteric agonist (e.g., DAMGO).[1]
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The mixture is incubated, typically for 60 minutes at 30°C, to allow for [35S]GTPγS to bind to activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and bound [35S]GTPγS. Unbound radioligand is washed away.
-
Quantification: The amount of bound [35S]GTPγS on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against agonist concentration to determine EC50 and Emax values.[1]
In Vivo Pain Models
While specific in vivo data for this compound is less reported than for its analog BMS-986122, the following models are standard for assessing the antinociceptive effects of MOR modulators and would be appropriate for evaluating this compound.[3]
-
Acute Thermal Pain (Hot Plate Test):
-
A mouse or rat is placed on a surface maintained at a constant noxious temperature (e.g., 55°C).
-
The latency to a pain response (e.g., paw licking, jumping) is recorded.
-
This compound would be administered prior to the test, and the change in response latency compared to a vehicle control would be measured. An increase in latency indicates an antinociceptive effect.
-
-
Inflammatory Pain (Formalin Test):
-
A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw, inducing a biphasic pain response.
-
Phase 1 (acute pain): Nocifensive behaviors (licking, flinching) are quantified for the first ~5 minutes post-injection.
-
Phase 2 (inflammatory pain): Behaviors are quantified again from ~15-60 minutes post-injection.
-
This compound would be administered before the formalin injection to assess its effect on both phases of the pain response.
-
Potential as a Research Tool for Pain Modulation
This compound offers several advantages as a research tool:
-
Probing Endogenous Opioid Systems: As a PAM, it can be used to amplify the effects of endogenously released opioid peptides in various physiological and pathological states, helping to elucidate their role in pain and analgesia.
-
Investigating Biased Signaling: By comparing its effects on G protein versus β-arrestin pathways, researchers can explore the consequences of biased allosteric modulation at the MOR.
-
Synergistic Effects: It can be used in combination with traditional opioid agonists to study synergistic interactions and the potential for dose-sparing effects.[4]
-
Novel Therapeutic Strategy: It represents a new class of potential analgesics that may lack some of the adverse effects of traditional opioids, such as respiratory depression and tolerance.[3]
Conclusion
This compound is a valuable research tool for investigating the complexities of μ-opioid receptor pharmacology and its role in pain modulation. Its well-characterized in vitro profile, coupled with its unique mechanism of action, provides a solid foundation for further in vivo studies to explore its therapeutic potential. This guide provides the core technical information necessary for researchers to incorporate this compound into their studies of pain and analgesia.
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Characterizing the PAR2 Antagonist BMS-986121 using a β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2), a G-protein coupled receptor (GPCR), is a key player in inflammation and pain signaling. Its activation by proteases cleaves the N-terminal domain, revealing a tethered ligand that initiates downstream signaling cascades. One of the critical events following PAR2 activation is the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and G-protein-independent signaling. Consequently, assays monitoring β-arrestin recruitment have become invaluable tools for identifying and characterizing PAR2 modulators.
BMS-986121 is a known antagonist of PAR2, representing a potential therapeutic agent for inflammatory diseases. These application notes provide a detailed protocol for utilizing a β-arrestin recruitment assay, specifically the PathHunter® platform, to functionally characterize the inhibitory activity of this compound on PAR2 signaling.
Principle of the β-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that quantifies the interaction between an activated GPCR and β-arrestin. The technology is based on enzyme fragment complementation (EFC). In this system, the PAR2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced activation of PAR2, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.
Signaling Pathway
Activation of PAR2 can lead to two distinct signaling pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway. This compound, as a PAR2 antagonist, blocks the initial activation of the receptor, thereby inhibiting both downstream signaling cascades.
Caption: PAR2 signaling pathways and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacological data for a common PAR2 agonist and the expected data profile for the antagonist this compound in a β-arrestin recruitment assay.
Table 1: PAR2 Agonist Activity
| Compound | Target | Assay Type | EC50 | Reference |
|---|
| 2-furoyl-LIGRLO-NH₂ | Human PAR2 | β-Arrestin Recruitment | ~0.2 µM |[1] |
Table 2: PAR2 Antagonist Activity Profile (Hypothetical Data for this compound)
| Compound | Target | Assay Type | Antagonist Parameter | Value |
|---|
| this compound | Human PAR2 | β-Arrestin Recruitment | IC50 | To be determined |
Note: A specific IC50 value for this compound in a β-arrestin recruitment assay is not publicly available and would need to be determined experimentally following the protocol below.
Experimental Protocols
This protocol outlines the steps to determine the potency of a PAR2 agonist and subsequently measure the inhibitory activity of the antagonist this compound using the PathHunter® β-Arrestin Assay.
Materials and Reagents
-
PathHunter® PAR2 β-Arrestin cells (e.g., from DiscoverX)
-
Cell culture medium and supplements
-
Assay buffer
-
PAR2 agonist: 2-furoyl-LIGRLO-NH₂
-
PAR2 antagonist: this compound
-
PathHunter® Detection Reagents
-
White, clear-bottom 384-well assay plates
-
Luminometer
Experimental Workflow
References
Clarification on the Pharmacological Target of BMS-986121
It is important to clarify that BMS-986121 is not a GPR119 agonist. Extensive research has characterized this compound as a positive allosteric modulator (PAM) of the μ-opioid receptor.[1][2] Its mechanism of action involves enhancing the signaling of orthosteric agonists at the μ-opioid receptor. In studies of cAMP accumulation, this compound has been shown to augment the inhibition of forskolin-stimulated adenylyl cyclase activity by μ-opioid agonists, which is consistent with the Gαi-coupled nature of the μ-opioid receptor.[1][3][4]
GPR119, in contrast, is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cAMP levels.[5][6] Therefore, application notes for this compound in the context of GPR119-mediated cAMP accumulation cannot be provided.
To fulfill the core request for detailed application notes and protocols for cAMP accumulation studies related to GPR119, this document will focus on a well-established and potent GPR119 agonist, AR231453 . This compound serves as a representative tool for studying GPR119 signaling.[7]
Application Notes for AR231453 in cAMP Accumulation Studies
Introduction to GPR119 and the Agonist AR231453
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[5][7] It is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[6][7] Activation of GPR119 stimulates the Gαs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][7] This signaling cascade results in two key physiological effects: the direct stimulation of glucose-dependent insulin (B600854) secretion from β-cells and the indirect stimulation of insulin release through the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut.[5][7]
AR231453 is a potent and selective synthetic agonist of GPR119.[7] It has been demonstrated to effectively stimulate cAMP accumulation and enhance glucose-dependent insulin release in various cellular models, making it an excellent tool for investigating GPR119 function and signaling pathways.[6][7]
Data Presentation: In Vitro Activity of AR231453
The following table summarizes the quantitative data for the GPR119 agonist AR231453 in key cell-based assays.
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |
| Calcium Influx | GLUTag cells | EC50 | 0.11 µM |
This data is compiled from multiple sources and serves as a representative summary. Actual values may vary depending on experimental conditions.
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453. A common method involves using a human embryonic kidney (HEK293) cell line stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
AR231453
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based kits)
-
White, opaque 384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well plate at a suitable density. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of AR231453 in stimulation buffer containing a PDE inhibitor like IBMX. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Stimulation: Remove the culture medium from the wells and add the prepared compound dilutions, positive control, and vehicle control.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), as recommended by the cAMP detection kit manufacturer.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the AR231453 concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line, such as MIN6 or HIT-T15 cells.
Materials:
-
MIN6 or HIT-T15 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.8 mM)
-
AR231453
-
DMSO (vehicle control)
-
96-well plates
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture for 2 days.
-
Pre-incubation: Wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Compound Preparation: Prepare solutions of AR231453 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. It is recommended to centrifuge the plate at a low speed to pellet any detached cells before collection.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the AR231453 concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.
Visualizations
Caption: GPR119 signaling cascade upon agonist binding.
Caption: Experimental workflow for cAMP accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Protocol for [³⁵S]GTPγS Binding Assay with the µ-Opioid Receptor Positive Allosteric Modulator, BMS-986121
For Researchers, Scientists, and Drug Development Professionals
Introduction
The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that plays a central role in pain modulation and is the primary target for opioid analgesics.[1][2] Activation of the MOR by an agonist leads to the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G protein, initiating downstream signaling cascades.[3][4] The [³⁵S]GTPγS binding assay is a widely used functional assay that measures the activation of GPCRs by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[3][4] This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the activity of BMS-986121, a positive allosteric modulator (PAM) of the µ-opioid receptor.[5] As a PAM, this compound enhances the functional response of the receptor to an orthosteric agonist, such as DAMGO, by increasing its potency and/or efficacy.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the µ-opioid receptor signaling pathway leading to G protein activation and the general workflow of the [³⁵S]GTPγS binding assay.
Experimental Protocol
This protocol is designed to determine the effect of this compound on the potency and efficacy of the µ-opioid receptor agonist DAMGO in stimulating [³⁵S]GTPγS binding.
Materials and Reagents
| Reagent | Recommended Supplier |
| Membranes from CHO cells stably expressing the human µ-opioid receptor (CHO-µOR) | Commercially available or prepared in-house |
| [³⁵S]GTPγS | PerkinElmer |
| DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) | Tocris Bioscience |
| This compound | MedChemExpress |
| GDP (Guanosine 5'-diphosphate sodium salt) | Sigma-Aldrich |
| GTPγS (Guanosine 5'-O-(3-thiotriphosphate), unlabeled) | Sigma-Aldrich |
| HEPES | Sigma-Aldrich |
| MgCl₂ | Sigma-Aldrich |
| NaCl | Sigma-Aldrich |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich |
| 96-well Filter Plates (e.g., UniFilter-96 GF/B) | PerkinElmer |
| Scintillation Cocktail | PerkinElmer |
Solutions and Buffers
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure
-
Membrane Preparation: Thaw cryopreserved CHO-µOR cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in assay buffer to a final concentration that yields 5-10 µg of protein per well.[7]
-
Assay Setup: The assay is performed in a 96-well plate format with a total volume of 1 mL per well.[7]
-
To determine the effect of this compound on DAMGO potency: Prepare serial dilutions of DAMGO in assay buffer. A set of DAMGO concentration-response curves will be generated in the absence (vehicle control) and presence of fixed concentrations of this compound (e.g., 1 µM, 3 µM, and 10 µM).
-
To determine basal and non-specific binding:
-
Basal Binding: Wells containing membranes and assay buffer without any agonist or this compound.
-
Non-specific Binding: Wells containing membranes and a high concentration of unlabeled GTPγS (10 µM).[7]
-
-
-
Reaction Mix Preparation: In each well of the 96-well plate, add the following in order:
-
Pre-incubation: Incubate the plate at 25°C for 60 minutes.[7]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.05 nM to initiate the binding reaction.[7]
-
Incubation: Incubate the plate at 25°C for an additional 60 minutes with gentle shaking.[7]
-
Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.[8]
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.[8]
Data Presentation
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from the total binding for all other wells.
-
Data Normalization: Express the specific binding as a percentage of the maximal response to the full agonist DAMGO in the absence of this compound.
-
Curve Fitting: Plot the normalized data against the logarithm of the DAMGO concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.
Representative Data
The following tables summarize the expected effects of this compound on the potency and efficacy of DAMGO in the [³⁵S]GTPγS binding assay, based on published findings.[5]
Table 1: Effect of this compound on DAMGO Potency
| This compound Concentration | DAMGO EC₅₀ (nM) | Fold Shift in EC₅₀ |
| 0 µM (Vehicle) | 222 | 1.0 |
| 10 µM | 57 | 3.9 |
Table 2: Effect of this compound on DAMGO Efficacy
| This compound Concentration | DAMGO Eₘₐₓ (% of Basal) |
| 0 µM (Vehicle) | 250% |
| 10 µM | ~250% |
Note: As a PAM, this compound is expected to primarily affect the potency (EC₅₀) of a full agonist like DAMGO with minimal change to its maximal efficacy (Eₘₐₓ).[5]
Conclusion
This protocol provides a detailed framework for conducting a [³⁵S]GTPγS binding assay to characterize the positive allosteric modulator this compound at the µ-opioid receptor. By quantifying the leftward shift in the potency of an orthosteric agonist like DAMGO, researchers can effectively determine the allosteric modulatory properties of this compound and similar compounds, providing valuable insights for the development of novel analgesics.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-986121 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining accurate results.
This compound is a potent and selective tool for studying the modulation of the μ-opioid receptor signaling pathway. It functions by binding to an allosteric site on the receptor, which enhances the binding and/or efficacy of endogenous or exogenous orthosteric agonists.[1][2][3][4] This modulation can lead to downstream effects such as the potentiation of G-protein activation, inhibition of adenylyl cyclase activity, and augmentation of β-arrestin recruitment.[1][5][6][7]
Physicochemical and Solubility Data
Proper dissolution of this compound is the first critical step for its application in in vitro studies. Due to its hydrophobic nature, careful selection of a solvent is necessary to prepare a high-concentration stock solution that can be further diluted into aqueous cell culture media.
| Parameter | Value | Source |
| Molecular Weight | 366.22 g/mol | [1] |
| Appearance | Solid, light yellow to yellow powder | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Solubility in DMSO | 100 mg/mL (273.06 mM) | [1] |
| Dissolution Note | Ultrasonic treatment is required for complete dissolution in DMSO. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution of this compound
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.62 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved. This may take several minutes. Visual inspection is key to ensure complete dissolution.[1]
-
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Intermediate Dilution (if necessary): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the 100 mM stock solution in sterile DMSO or cell culture medium. For example, to achieve a final concentration of 100 µM in the cell culture plate, you might first prepare a 10 mM intermediate stock.
-
Final Dilution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture well or dish. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock, you would add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
It is best practice to add the small volume of the drug stock to the larger volume of the cell culture medium and mix immediately and thoroughly by gentle pipetting or swirling.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental conditions.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.
Visualizing the Mechanism of Action
Signaling Pathway of μ-Opioid Receptor Modulation
This compound acts as a positive allosteric modulator of the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist (e.g., endomorphin-I), the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This compound enhances this process, leading to a more robust downstream signal.[1][5][6][7]
Caption: Signaling pathway of the μ-opioid receptor modulated by this compound.
Experimental Workflow for Cell Culture Preparation
The following diagram illustrates the key steps for preparing this compound for use in cell culture experiments.
Caption: Workflow for preparing this compound from powder to cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols: Recommended Storage Conditions for BMS-986121 Solutions
Introduction
BMS-986121 is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), representing a novel chemical scaffold for this class of compounds. As a PAM, this compound does not activate the receptor directly but enhances the signaling of endogenous or exogenous orthosteric agonists. This modulation occurs through G-protein activation and β-arrestin recruitment pathways. Given its utility in research and potential therapeutic development, establishing proper handling and storage protocols is critical to ensure the compound's integrity, stability, and experimental reproducibility. These application notes provide detailed recommendations for the storage of this compound in both solid and solution forms, along with a general protocol for assessing its long-term stability.
Data Presentation: Storage Recommendations
Proper storage is essential to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for the compound in both powdered form and as a stock solution.
Table 1: Recommended Storage Conditions for this compound (Solid Form)
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a desiccated environment. |
| Powder | 4°C | 2 years | For shorter-term storage. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| DMSO | -80°C | 6 months | Recommended for long-term storage. Use anhydrous DMSO to prevent hydrolysis. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -20°C | 1 month | Suitable for short-term storage.[1] |
Note: It is strongly advised to prepare fresh working solutions from a frozen DMSO stock for each experiment. Long-term storage of diluted aqueous solutions is not recommended due to lower stability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 366.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, tightly sealed vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 3.66 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required if solubility issues are observed.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Protocol for Long-Term Stability Assessment
This protocol provides a general framework for evaluating the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared 10 mM this compound stock solution in DMSO (as per Protocol 1)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
-80°C and -20°C freezers
Procedure:
-
Initial Analysis (Time Zero): a. Immediately after preparing the stock solution, take an aliquot for initial analysis. b. Dilute the sample to an appropriate concentration for HPLC analysis. c. Analyze the sample by HPLC to determine the initial purity and concentration. This serves as the baseline (T=0) measurement.
-
Sample Storage: a. Store the prepared aliquots under the desired conditions (-20°C and -80°C). b. Ensure vials are properly sealed to prevent solvent evaporation and moisture absorption.
-
Time-Point Analysis: a. At predetermined intervals (e.g., 1, 2, 3, and 6 months for -80°C; 1, 2, 3, and 4 weeks for -20°C), remove one aliquot from each storage condition. b. Allow the aliquot to thaw completely and equilibrate to room temperature. c. Prepare the sample for HPLC analysis in the same manner as the T=0 sample. d. Analyze the sample to determine the purity and identify any potential degradation products.
-
Data Analysis: a. Compare the purity of the stored samples at each time point to the T=0 sample. b. Quantify the percentage of this compound remaining. c. A significant decrease in purity (e.g., >5%) indicates degradation under the tested storage conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound solutions.
Caption: Workflow for this compound stability testing.
Signaling Pathway
This compound acts as a positive allosteric modulator of the μ-opioid receptor, influencing its canonical signaling pathways.
Caption: this compound modulates μ-opioid receptor signaling.
References
Application Notes and Protocols: Investigating Probe Dependence of the µ-Opioid Receptor Positive Allosteric Modulator BMS-986121
For Researchers, Scientists, and Drug Development Professionals
Introduction
The µ-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is the primary target for opioid analgesics.[1] Activation of MOR by agonists initiates downstream signaling cascades that are broadly categorized into two pathways: the G protein-dependent pathway, which is primarily associated with analgesia, and the β-arrestin recruitment pathway, which has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[2][3] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric site where endogenous and exogenous agonists bind.[4] PAMs typically have little to no intrinsic efficacy on their own but can modulate the affinity and/or efficacy of orthosteric agonists.[4]
BMS-986121 is a novel positive allosteric modulator of the µ-opioid receptor.[5][6] A key characteristic of allosteric modulators is "probe dependence," where the modulator's effect can vary depending on the orthosteric agonist it is paired with.[7] This phenomenon arises from the distinct conformational changes induced by different agonists upon binding to the receptor, which in turn can alter the binding and/or efficacy of the allosteric modulator. Understanding the probe dependence of this compound is crucial for its therapeutic development, as it may allow for the fine-tuning of MOR signaling to maximize analgesic effects while minimizing adverse reactions.
These application notes provide a detailed overview and experimental protocols for studying the probe dependence of this compound with a panel of µ-opioid receptor agonists, including the endogenous peptide endomorphin-I, the synthetic peptide DAMGO, the classic opiate morphine, and the endogenous peptide leu-enkephalin.[7][8] The protocols focus on three key functional assays: G protein activation ([³⁵S]GTPγS binding), β-arrestin recruitment, and adenylyl cyclase inhibition (cAMP accumulation).
Signaling Pathways and Principles of Allosteric Modulation
The µ-opioid receptor signals through two main pathways upon agonist binding. The G protein-dependent pathway involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[9] The β-arrestin pathway is initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), which then promotes the recruitment of β-arrestin proteins.[10] β-arrestin binding desensitizes G protein signaling and can also initiate G protein-independent signaling cascades.[10]
Figure 1: Simplified µ-Opioid Receptor Signaling Pathways.
This compound, as a PAM, binds to an allosteric site on the MOR. This binding can induce conformational changes that enhance the ability of an orthosteric agonist to bind (increasing affinity, represented by a decrease in the EC₅₀ value) and/or to activate the receptor (increasing efficacy, represented by an increase in the Eₘₐₓ value). Probe dependence is observed when these effects differ between various agonists.
Figure 2: Conceptual Diagram of Probe Dependence.
Experimental Workflow
A systematic approach is required to characterize the probe dependence of this compound. The general workflow involves performing concentration-response curves for each agonist in the absence and presence of a fixed concentration of this compound across different functional assays.
Figure 3: General Experimental Workflow.
Data Presentation: Quantitative Effects of this compound on Agonist Potency and Efficacy
The following tables summarize the quantitative data on the effect of this compound on the potency (EC₅₀) and efficacy (Eₘₐₓ) of various MOR agonists in key functional assays.
Table 1: Effect of this compound on Agonist-Induced G Protein Activation ([³⁵S]GTPγS Binding Assay)
| Agonist | This compound (10 µM) | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Potency Fold-Shift |
| DAMGO | - | 222 | 100% | - |
| + | 57 | 100% | 3.9 | |
| Morphine | - | - | ~60-70% | - |
| + | - | ~72% | 2.5 | |
| Data derived from studies in C6µ and CHO-µ cell membranes.[8] |
Table 2: Effect of this compound on Agonist-Induced β-Arrestin Recruitment
| Agonist | This compound (µM) | EC₅₀ (nM) | Eₘₐₓ (% of Endomorphin-I) | Potency Fold-Shift |
| Endomorphin-I | 0 | - | 100% | - |
| 1 | - | 76% (of max response) | - | |
| 10 | - | - | ~7 | |
| Data from U2OS-OPRM1 cells. The Emax value for this compound is presented as a percentage of the maximal response evoked by 1 µM endomorphin-I.[4][8] |
Table 3: Effect of this compound on Agonist-Mediated Inhibition of cAMP Accumulation
| Agonist | This compound (100 µM) | Potency Fold-Shift |
| Endomorphin-I | + | 4 |
| Leu-enkephalin | + | 6 |
| Morphine | + | 5 |
| Data from CHO-µ cells.[7][8] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein activation.[11][12]
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO-K1 or C6 cell lines)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Agonists: DAMGO, morphine, etc.
-
This compound
-
96-well filter plates (e.g., GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Homogenize membranes in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: Prepare serial dilutions of the agonists in assay buffer. Prepare a fixed concentration of this compound (e.g., 10 µM).
-
Reaction Mixture: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle
-
Agonist dilution or buffer (for basal binding)
-
Cell membranes (typically 5-20 µg protein per well)
-
GDP (final concentration 10-30 µM)
-
[³⁵S]GTPγS (final concentration 0.05-0.1 nM)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (in the presence of 10 µM unlabeled GTPγS) from total binding. Plot specific binding against agonist concentration and fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin to the activated MOR using an enzyme fragment complementation (EFC) technology (e.g., PathHunter® by DiscoveRx).[13][14]
Materials:
-
Cell line co-expressing MOR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger enzyme acceptor fragment (EA) (e.g., U2OS or CHO-K1 cells).
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Agonists: Endomorphin-I, DAMGO, etc.
-
This compound
-
Detection Reagent Kit (containing substrate for the complemented enzyme)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the agonists. Prepare a fixed concentration of this compound.
-
Cell Treatment: Remove the cell culture medium and add the agonist dilutions (with or without this compound) prepared in assay buffer.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Equilibrate the plate and detection reagents to room temperature. Add the detection reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate at room temperature for 60 minutes to allow for signal development. Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the response of a saturating concentration of a reference agonist. Plot the normalized response against agonist concentration and fit the data to a sigmoidal dose-response curve to obtain EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay (HTRF)
This competitive immunoassay measures the inhibition of forskolin-stimulated cAMP production, a downstream marker of Gi/o protein activation.[6][9]
Materials:
-
Cell line expressing the µ-opioid receptor (e.g., CHO-µ)
-
cAMP HTRF kit (e.g., from Cisbio), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor)
-
Agonists: Endomorphin-I, leu-enkephalin, morphine, etc.
-
This compound
-
Low-volume 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Harvest and resuspend cells in assay buffer.
-
In the microplate, add cells, this compound (or vehicle), and the agonist dilutions.
-
Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase. A typical final concentration is 1-5 µM.
-
Incubate at 37°C for 30 minutes.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Normalize the data with 0% inhibition corresponding to the forskolin-only wells and 100% inhibition corresponding to the basal (no forskolin) wells.
-
Plot the percent inhibition against the agonist concentration and fit the data to determine EC₅₀ values.
-
Summary and Conclusion
The study of probe dependence is essential for characterizing the pharmacological profile of allosteric modulators like this compound. The data indicates that this compound exhibits a degree of probe dependence, differentially modulating the potency and efficacy of various peptide and small molecule agonists at the µ-opioid receptor.[8] For instance, it produces a more pronounced leftward shift in the potency of leu-enkephalin and morphine compared to endomorphin-I in cAMP assays.[7][8] Furthermore, it can enhance the efficacy of partial agonists like morphine in G protein activation assays.[8]
By employing the detailed protocols for [³⁵S]GTPγS binding, β-arrestin recruitment, and cAMP accumulation assays, researchers can systematically investigate these agonist-specific effects. A thorough understanding of the probe dependence of this compound will be invaluable for guiding the development of novel therapeutic strategies that leverage allosteric modulation to achieve a more favorable balance of analgesia and side effects.
References
- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficacy of Opioids but not their Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols: A Comparative Analysis of BMS-986121 in Combination with Endomorphin-I versus Morphine at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparative analysis of the pharmacological effects of BMS-986121, a positive allosteric modulator (PAM) of the mu-opioid receptor (MOR), in combination with the endogenous opioid peptide endomorphin-I, versus the classical opioid agonist morphine. This document outlines the distinct mechanisms of action, summarizes key quantitative data from in vitro functional assays, and provides detailed protocols for replicating these experiments. The information herein is intended to guide research and development efforts toward novel analgesic therapies with potentially improved safety profiles.
Introduction
The mu-opioid receptor (MOR) is the primary target for the most effective pain-relieving medications, including morphine. However, conventional MOR agonists are associated with significant adverse effects such as respiratory depression, constipation, and the development of tolerance and dependence. These liabilities are thought to be linked, at least in part, to the recruitment of β-arrestin signaling pathways upon receptor activation[1][2].
A promising strategy to mitigate these undesirable effects is the development of G protein-biased MOR agonists, which preferentially activate the G protein signaling cascade responsible for analgesia over the β-arrestin pathway. Endomorphin-I is an endogenous tetrapeptide that exhibits high affinity and selectivity for the MOR[3]. This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the MOR. It does not activate the receptor on its own but enhances the affinity and/or efficacy of orthosteric agonists like endomorphin-I[4][5][6]. This modulation offers a unique approach to amplify endogenous opioid signaling or the effects of co-administered agonists, potentially leading to a more favorable therapeutic window compared to traditional opioids like morphine.
This document provides a framework for the preclinical comparison of the combination of this compound and endomorphin-I against morphine, focusing on their differential effects on MOR signaling and in vivo analgesia.
Mechanisms of Action and Signaling Pathways
Morphine, an alkaloid from the opium poppy, acts as a full or partial agonist at the MOR. Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These events collectively reduce neuronal excitability and nociceptive transmission, producing analgesia[7][8][9][10]. However, morphine also promotes the phosphorylation of the MOR by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin. β-arrestin binding leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades that are implicated in the adverse effects of opioids[11][12][13][14].
Endomorphin-I, with the amino acid sequence Tyr-Pro-Trp-Phe-NH2, is a highly selective endogenous agonist for the MOR[3][15]. Like morphine, it activates Gi/o-mediated signaling pathways to produce analgesia[15][16]. Some evidence suggests that endomorphins may be partial agonists in certain signaling pathways and might exhibit a degree of bias in their signaling profile[17][18].
This compound functions as a MOR PAM, binding to a site on the receptor distinct from the orthosteric binding site of agonists like endomorphin-I and morphine[4][5]. By itself, it has minimal to no intrinsic agonist activity. However, in the presence of an orthosteric agonist, this compound enhances the agonist's ability to activate the receptor. This potentiation can manifest as an increase in the agonist's potency (a leftward shift in the dose-response curve) and/or its efficacy (an increased maximal response)[4][19][20][21]. The combination of this compound with endomorphin-I is therefore hypothesized to amplify the endogenous analgesic signaling with potentially altered recruitment of the β-arrestin pathway compared to a high dose of a conventional agonist like morphine.
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize key in vitro pharmacological parameters for this compound in combination with endomorphin-I, and for morphine alone. These data are essential for comparing their potency and efficacy in activating G protein and β-arrestin signaling pathways.
Table 1: In Vitro G Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound/Combination | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Cell System |
| Endomorphin-I | Data not readily available | Partial Agonist[19] | C6μ cell membranes |
| This compound (10 µM) + Endomorphin-I | Potency Increased[19] | Efficacy Increased[19] | C6μ cell membranes |
| Morphine | 45 (in the presence of 10 µM this compound)[19] | 72 (in the presence of 10 µM this compound)[19] | C6μ cell membranes |
| Morphine (alone) | ~112.5 (calculated from 2.5-fold potency shift) | ~50-60[12][19] | C6μ cell membranes |
Note: DAMGO is a potent, full MOR agonist often used as a reference compound.
Table 2: In Vitro β-Arrestin Recruitment Assay
| Compound/Combination | EC₅₀ (nM) | Eₘₐₓ (% of Endomorphin-I) | Cell System |
| Endomorphin-I | Variable, used as reference | 100 | U2OS-OPRM1 cells |
| This compound (1 µM - 1 mM) + Endomorphin-I (20 nM) | 1.0 µM (for this compound) | 76[19] | U2OS-OPRM1 cells |
| Morphine | 50 - 200[11] | 60 - 100[11][12] | Various (e.g., HEK293, CHO) |
Table 3: In Vitro cAMP Accumulation Assay (Inhibition of Forskolin-Stimulated cAMP)
| Compound/Combination | EC₅₀ (nM) | Eₘₐₓ (% Inhibition) | Cell System |
| Endomorphin-I | Data not readily available | Full Agonist[19] | CHO-μ cells |
| This compound (100 µM) + Endomorphin-I | 4-fold potency increase vs. Endomorphin-I alone[20] | Maintained | CHO-μ cells |
| Morphine | 10 - 80[22] | ~80-100 | HEK293 or CHO cells |
Experimental Protocols
The following are detailed protocols for the key in vitro and in vivo assays used to characterize and compare the pharmacological profiles of MOR ligands.
In Vitro Assays
This assay quantifies the recruitment of β-arrestin 2 to the activated MOR.
-
Principle: The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is tagged with a larger, complementary enzyme acceptor (EA). Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
-
Materials:
-
CHO-K1 or U2OS cells stably co-expressing the ProLink-tagged MOR and EA-tagged β-arrestin 2 (e.g., PathHunter® cells).
-
Cell plating reagent.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (this compound, endomorphin-I, morphine).
-
Reference agonist (e.g., DAMGO).
-
PathHunter® detection reagents.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Plate the cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (morphine) or a fixed concentration of endomorphin-I with serial dilutions of this compound.
-
Compound Addition: Add the diluted compounds to the cell plates.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent mixture to each well and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal using a luminometer.
-
-
Data Analysis: Normalize the data to a vehicle control (0%) and a maximal concentration of a full agonist like DAMGO (100%). Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
This assay measures the inhibition of adenylyl cyclase activity following MOR activation.
-
Principle: MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin (B1673556), and the ability of a MOR agonist to inhibit this stimulation is measured.
-
Materials:
-
CHO or HEK293 cells stably expressing the MOR.
-
Assay buffer.
-
Forskolin.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
-
-
Procedure:
-
Cell Plating: Plate cells in 384-well plates and incubate.
-
Compound Addition: Add serial dilutions of the test compounds.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response. Plot the percent inhibition against the log of the agonist concentration and fit the data to determine EC₅₀ and Eₘₐₓ values.
This assay provides a direct measure of G protein activation by the MOR.
-
Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation.
-
Materials:
-
Cell membranes prepared from cells or tissues expressing the MOR.
-
Assay buffer (containing MgCl₂, NaCl, and EGTA).
-
GDP.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for determining non-specific binding).
-
Test compounds.
-
96-well filter plates.
-
Cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and test compounds.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the log of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
In Vivo Analgesia Assays
These assays are used to assess the antinociceptive effects of the test compounds in animal models.
This test measures the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic mechanisms.
-
Principle: The animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is measured. An increase in this latency indicates an analgesic effect.
-
Apparatus: Hot plate analgesia meter.
-
Animals: Mice or rats.
-
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and apparatus.
-
Baseline Latency: Determine the baseline response latency for each animal on the hot plate (e.g., set to 52-55°C). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compounds (e.g., via intraperitoneal or oral routes).
-
Post-treatment Latency: Measure the response latency at various time points after compound administration.
-
-
Data Analysis: The data are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
This test also measures the response to a thermal pain stimulus and is primarily indicative of spinal analgesic mechanisms.
-
Principle: A focused beam of radiant heat is applied to the animal's tail, and the time taken for the animal to flick its tail away from the heat source is measured.
-
Apparatus: Tail-flick meter.
-
Animals: Mice or rats.
-
Procedure:
-
Acclimatization and Baseline: Similar to the hot plate test, determine the baseline tail-flick latency. A cut-off time is also employed.
-
Compound Administration: Administer the test compounds.
-
Post-treatment Latency: Measure the tail-flick latency at different time points after administration.
-
-
Data Analysis: Calculate %MPE as described for the hot plate test.
Conclusion
The combination of the MOR PAM this compound with the endogenous opioid endomorphin-I represents a novel therapeutic strategy for pain management. The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this combination in direct comparison to morphine. By quantifying the differential effects on G protein and β-arrestin signaling pathways and assessing the in vivo analgesic profile, researchers can elucidate the potential of this approach to provide effective pain relief with a reduced burden of opioid-related adverse effects. This comparative analysis is crucial for advancing the development of safer and more effective analgesics.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphine-like Opiates Selectively Antagonize Receptor-Arrestin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. scispace.com [scispace.com]
- 10. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential mechanism of G-protein activation induced by endogenous mu-opioid peptides, endomorphin and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-986121 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986121 is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1] Unlike conventional orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, modulating the receptor's response to endogenous or exogenous orthosteric ligands.[2] This mode of action presents a promising therapeutic strategy for pain management, potentially offering a wider therapeutic window and a reduced side-effect profile compared to traditional opioids.[3][4][5] These application notes provide a guide to suitable cell lines and detailed protocols for the in vitro characterization of this compound.
Suitable Cell Lines for this compound Experiments
The selection of an appropriate cell line is critical for the successful in vitro evaluation of this compound. The primary requirement is the stable expression of the human μ-opioid receptor (OPRM1). The following cell lines have been successfully utilized in studies involving this compound and are recommended for consistent and reproducible results.
1. Chinese Hamster Ovary (CHO) Cells Stably Expressing Human μ-Opioid Receptor (CHO-μ or CHO-OPRM1)
-
Description: CHO cells are a robust and widely used mammalian expression system. CHO cell lines engineered to stably express the human μ-opioid receptor are ideal for studying G-protein-dependent signaling pathways, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.
-
Advantages: They provide a clean background for signaling assays with minimal endogenous opioid receptor expression. They are also amenable to high-throughput screening.
-
Supplier Example: Various commercial vendors supply CHO-K1 cells stably expressing the human OPRM1 gene.
2. Human Osteosarcoma (U2OS) Cells Stably Expressing Human μ-Opioid Receptor (U2OS-OPRM1)
-
Description: U2OS cells are a human cell line that can be engineered to express the μ-opioid receptor. They are particularly well-suited for assays that measure β-arrestin recruitment, a key signaling pathway downstream of MOR activation.
-
Advantages: As a human cell line, they may offer a more physiologically relevant context for studying receptor-protein interactions compared to non-human cell lines.
-
Supplier Example: Cell lines for β-arrestin recruitment assays, such as the PathHunter® platform, often utilize U2OS cells.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound from published studies. This data highlights its activity as a PAM in the presence of the orthosteric agonist endomorphin-I.
| Cell Line | Assay Type | Orthosteric Agonist | This compound Concentration | Parameter | Value |
| U2OS-OPRM1 | β-Arrestin Recruitment | Endomorphin-I (20 nM) | 0.7 - 1.6 µM | EC₅₀ | 1.0 µM |
| CHO-μ | cAMP Inhibition | Endomorphin-I (30 pM) | 2.0 - 4.8 µM | EC₅₀ | 3.1 µM |
| U2OS-OPRM1 | β-Arrestin Recruitment | Endomorphin-I | Variable | Cooperativity Factor (α) | 7 |
| U2OS-OPRM1 | β-Arrestin Recruitment | Endomorphin-I | Variable | Allosteric Ligand Kb | 2 µM |
| CHO-μ | cAMP Inhibition | Endomorphin-I | 100 µM | Potency Shift | 4-fold |
| CHO-μ | cAMP Inhibition | Morphine | 100 µM | Potency Shift | 5-fold |
| CHO-μ | cAMP Inhibition | Leu-enkephalin | 100 µM | Potency Shift | 6-fold |
Table 1: Summary of in vitro quantitative data for this compound.[6]
Signaling Pathways and Experimental Workflow
To effectively characterize this compound, it is essential to understand the signaling pathways it modulates and to follow a structured experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of µ-opioid receptor - A new possible approach in the pain management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Research Applications of BMS-986121 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986121 is a potent and selective positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). As a PAM, it does not directly activate the receptor but enhances the binding and/or efficacy of endogenous or exogenous orthosteric agonists.[1] This mechanism presents a promising therapeutic strategy for pain management, potentially offering a wider therapeutic window and a reduced side-effect profile compared to conventional opioid agonists.[2] While specific in vivo studies on this compound are not extensively reported in publicly available literature, this document provides a comprehensive overview of its in vitro pharmacological profile and details established in vivo protocols for assessing the analgesic, respiratory, and gastrointestinal effects of MOR modulators in animal models. These protocols can be adapted for the preclinical evaluation of this compound and similar compounds.
Mechanism of Action and In Vitro Pharmacology
This compound functions by binding to an allosteric site on the MOR, distinct from the orthosteric site where endogenous opioids and traditional opioid drugs bind.[1] This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists.[1] In vitro studies have characterized the effects of this compound on key signaling pathways associated with MOR activation.
Signaling Pathways
The activation of the μ-opioid receptor by an orthosteric agonist, potentiated by a PAM like this compound, triggers intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase through the activation of Gαi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels.[1] Concurrently, Gβγ subunits can modulate ion channels. Another critical pathway is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and also initiate distinct signaling events.[1][3]
Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological parameters of this compound from published studies.
Table 1: Effect of this compound on β-Arrestin Recruitment (U2OS-OPRM1 cells) [1]
| Parameter | Value |
| Cooperativity Factor (α) | 7 |
| Allosteric Dissociation Constant (Kb) | 2 µM |
| EC50 in PAM-detection mode (with 20 nM Endomorphin-I) | 1.0 µM (95% CI: 0.7–1.6 µM) |
| Emax in PAM-detection mode (% of max Endomorphin-I response) | 76% (95% CI: 69–83%) |
Table 2: Effect of this compound on Inhibition of Forskolin-Stimulated cAMP Accumulation (CHO-μ cells) [1]
| Parameter | Value |
| EC50 in PAM-detection mode (with 30 pM Endomorphin-I) | 3.1 µM (95% CI: 2.0–4.8 µM) |
| Agonist Activity (EC50) | 13 µM (95% CI: 4–51 µM) |
| Agonist Activity (Emax) | 36% (95% CI: 21–52%) |
Table 3: Probe Dependence of this compound (100 µM) on Agonist Potency in cAMP Assay (CHO-μ cells) [1]
| Orthosteric Agonist | Fold Leftward Shift in Potency |
| Endomorphin-I | 4-fold |
| Morphine | 5-fold |
| Leu-enkephalin | 6-fold |
In Vivo Application Notes and Protocols
While specific in vivo data for this compound is limited, the following are detailed, standardized protocols for evaluating the potential therapeutic and adverse effects of MOR modulators in animal models. These protocols are based on established methodologies for similar compounds, such as the close analog BMS-986122.[2][4]
Assessment of Analgesic Efficacy
This test assesses the response to a thermal stimulus and is a common method for evaluating the efficacy of analgesics.
Experimental Workflow:
Protocol:
-
Animals: Male or female C57BL/6J mice (8-12 weeks old).
-
Apparatus: Hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
This model is used to evaluate analgesic activity against visceral pain.
Protocol:
-
Animals: Male or female CD-1 or Swiss Webster mice (8-12 weeks old).
-
Procedure:
-
Acclimatize mice to individual observation chambers.
-
Administer this compound or vehicle control.
-
After a set pretreatment time (e.g., 30 minutes for i.p.), administer a dilute solution of acetic acid (e.g., 0.6% v/v in saline) intraperitoneally.
-
Immediately after acetic acid injection, count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
-
Data Analysis: The analgesic effect is determined by the percentage reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group.
Assessment of Respiratory Function
Respiratory depression is a major side effect of classical opioids.
Experimental Workflow:
Protocol:
-
Animals: Male or female CD-1 mice (8-12 weeks old).
-
Apparatus: Whole-body plethysmography chambers.
-
Procedure:
-
Acclimatize mice to the plethysmography chambers until they are calm.
-
Record baseline respiratory parameters, including respiratory frequency (breaths/minute) and tidal volume.
-
Administer this compound or vehicle control.
-
Continuously monitor respiratory parameters for a set duration (e.g., 2 hours).
-
-
Data Analysis: Compare the respiratory parameters of the drug-treated group to the vehicle-treated group at various time points.
Assessment of Gastrointestinal Transit
Opioid-induced constipation is another significant side effect.
Protocol:
-
Animals: Male or female ICR mice (8-12 weeks old), fasted overnight with free access to water.
-
Procedure:
-
Administer this compound or vehicle control.
-
After a set pretreatment time (e.g., 30 minutes), administer an oral gavage of a charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia).
-
After a further set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100.
Pharmacokinetic Studies
Understanding the pharmacokinetic profile of this compound is crucial for interpreting pharmacodynamic data.
Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice.
-
Procedure:
-
Administer this compound via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or cardiac puncture.
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%).
Conclusion
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing BMS-986121 concentration for maximal potentiation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BMS-986121 for maximal potentiation of the µ-opioid receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the µ-opioid receptor.[1] It does not directly activate the receptor on its own at low concentrations but enhances the response of the receptor to an orthosteric agonist (e.g., endomorphin-I, morphine).[2][3] It binds to a site on the receptor distinct from the orthosteric binding site, leading to a potentiation of the agonist's effect.[4][5]
Q2: What is the expected outcome of using this compound in my assay?
You should observe a leftward shift in the concentration-response curve of the orthosteric agonist, indicating an increase in the agonist's potency.[2][3][6] This means that a lower concentration of the agonist is required to achieve the same level of response in the presence of this compound.
Q3: In which signaling pathways does this compound show activity?
This compound has been shown to potentiate µ-opioid receptor signaling through both G-protein dependent pathways (e.g., inhibition of cAMP accumulation) and β-arrestin recruitment pathways.[2][6]
Q4: Does this compound have any intrinsic agonist activity?
This compound may exhibit weak, not always reproducible, agonist activity at higher concentrations (typically above those required for potentiation), causing some inhibition of cAMP accumulation in the absence of an orthosteric agonist.[2][3]
Troubleshooting Guide
Issue 1: No potentiation of the orthosteric agonist is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of orthosteric agonist | The concentration of the orthosteric agonist is critical. For optimal potentiation, use a concentration that produces a submaximal response, typically around the EC10 to EC20.[2][3] If the agonist concentration is too high (at or near Emax), the potentiating effect of the PAM will not be observable. |
| Inappropriate assay conditions | Ensure that the assay buffer, temperature, and incubation times are suitable for µ-opioid receptor activation and the specific assay being performed (e.g., cAMP accumulation, β-arrestin recruitment). |
| Compound degradation | This compound solutions should be prepared fresh. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[7] |
| Cell line suitability | Confirm that the cell line used expresses a sufficient number of functional µ-opioid receptors. The level of receptor expression can influence the magnitude of the observed potentiation. |
Issue 2: High background signal or apparent agonist activity at low concentrations.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect the solution for any precipitates. This compound has limited aqueous solubility. Ensure the final concentration in your assay does not exceed its solubility limit. Consider using a lower concentration or a different solvent for the stock solution (e.g., DMSO).[8] |
| Contamination of compound or reagents | Use high-purity reagents and sterile techniques to avoid contamination that could interfere with the assay. |
| Intrinsic agonist activity | While this compound has shown some weak intrinsic agonism at higher concentrations, significant activity at low concentrations is unexpected.[2][3] Re-evaluate the concentration of your stock solution and perform a concentration-response curve of this compound alone to determine its intrinsic activity in your specific assay system. |
Issue 3: Inconsistent or variable potentiation results.
| Possible Cause | Troubleshooting Step |
| Inconsistent orthosteric agonist concentration | Prepare a fresh dilution series of the orthosteric agonist for each experiment to ensure accurate and consistent concentrations. |
| Cell passage number and health | Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling. Ensure cells are healthy and plated at a consistent density. |
| Variability in incubation times | Adhere to a strict and consistent incubation time for all experimental conditions. |
Data Presentation
Table 1: Potentiation of Endomorphin-I by this compound in Different Assays
| Assay Type | Cell Line | This compound EC50 (µM) | Maximal Potentiation (Fold Shift) | Orthosteric Agonist Concentration | Reference |
| β-arrestin Recruitment | U2OS-OPRM1 | 1.0 (95% CI: 0.7–1.6) | ~9-fold | 20 nM Endomorphin-I | [2][6] |
| cAMP Accumulation Inhibition | CHO-µ | 3.1 (95% CI: 2.0–4.8) | Not directly reported as fold-shift | ~30 pM Endomorphin-I (~EC10) | [2] |
Table 2: Effect of this compound on the Potency of Various Orthosteric Agonists in cAMP Assays
| Orthosteric Agonist | This compound Concentration (µM) | Fold Shift in Potency | Cell Line | Reference |
| Endomorphin-I | 100 | 4-fold | CHO-µ | [1][2] |
| Morphine | 100 | 5-fold | CHO-µ | [2] |
| Leu-enkephalin | 100 | 6-fold | CHO-µ | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Orthosteric Agonist (EC10-EC20)
-
Cell Plating: Plate CHO-µ cells (for cAMP assays) or U2OS-OPRM1 cells (for β-arrestin assays) in appropriate well plates at a predetermined optimal density.
-
Agonist Preparation: Prepare a serial dilution of the orthosteric agonist (e.g., endomorphin-I) in assay buffer.
-
Incubation: Add the agonist dilutions to the cells and incubate for the appropriate time and temperature for your assay.
-
Assay-Specific Steps:
-
cAMP Assay: Lyse the cells and measure cAMP levels according to the manufacturer's instructions.
-
β-arrestin Assay: Measure β-arrestin recruitment using the specified detection method.
-
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value. Calculate the EC10 and EC20 concentrations for use in the potentiation assay.
Protocol 2: this compound Concentration-Response Assay for Potentiation
-
Cell Plating: Plate cells as described in Protocol 1.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare the orthosteric agonist at a constant concentration (EC10-EC20 determined in Protocol 1).
-
-
Incubation:
-
Add the this compound dilutions to the cells.
-
Immediately add the orthosteric agonist.
-
Incubate for the appropriate time and temperature.
-
-
Assay-Specific Steps: Perform the cAMP or β-arrestin assay as described above.
-
Data Analysis: Plot the this compound concentration against the assay response to determine the EC50 for potentiation.
Mandatory Visualizations
Caption: Signaling pathway of the µ-opioid receptor modulated by an orthosteric agonist and this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for the absence of potentiation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of Opioid Receptors | Allosterism in Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting low signal in BMS-986121-mediated assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-986121, a positive allosteric modulator (PAM) of the µ-opioid receptor, in their assays.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the µ-opioid receptor. It does not activate the receptor on its own but binds to a distinct site (an allosteric site) to enhance the affinity and/or efficacy of the natural (orthosteric) ligands, such as endomorphin-I or DAMGO.[1][2][3] This potentiation results in a leftward shift in the concentration-response curve of the orthosteric agonist.
Q2: What are the common assays used to characterize this compound activity?
A2: The most common functional assays to characterize this compound are β-arrestin recruitment assays, adenylyl cyclase inhibition (cAMP) assays, and GTPγS binding assays.[1] These assays measure different aspects of the µ-opioid receptor signaling cascade.
Q3: What is the expected outcome in a successful assay with this compound?
A3: In the presence of a constant, low concentration of an orthosteric agonist (e.g., endomorphin-I), increasing concentrations of this compound should produce a concentration-dependent increase in the assay signal. This reflects the potentiation of the agonist's effect. When testing a full concentration-response of the agonist in the presence and absence of this compound, a leftward shift in the agonist's potency (a lower EC50 value) should be observed.[1]
Q4: Can I use this compound alone in my assay?
A4: As a PAM, this compound requires the presence of an orthosteric agonist to observe its modulatory effects. In some cell systems with high receptor expression, very high concentrations of this compound might show minimal intrinsic agonist activity in cAMP assays, but this is not its primary mode of action and is often not reproducible.[1] Therefore, it should be assayed in the presence of an orthosteric agonist.
Troubleshooting Guide: Low Signal
A low or absent signal is a common issue in cell-based assays. The following guide addresses potential causes and solutions specifically for this compound-mediated assays.
| Potential Cause | Recommended Action |
| Reagent-Related Issues | |
| Suboptimal Orthosteric Agonist Concentration | The concentration of the orthosteric agonist is critical. For PAM screening, use a concentration that gives a low but detectable signal on its own (typically EC10-EC20). If the agonist concentration is too low, the potentiation by this compound may not be detectable. Perform a full concentration-response curve for the orthosteric agonist to accurately determine the EC10-EC20 values in your specific assay system. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions for assay buffers, agonists, this compound, and detection reagents. Ensure all components are fully dissolved. |
| Cell-Related Issues | |
| Low Receptor Expression | The cell line used must express the µ-opioid receptor at sufficient levels. Very low expression will result in a weak signal.[4] Confirm receptor expression using a validated method like flow cytometry or western blot. If expression is low, consider using a cell line with higher or induced expression. |
| Poor Cell Health or Viability | Use cells that are in the logarithmic growth phase and have a high viability (>95%). Over-confluent or unhealthy cells will not respond optimally. Ensure consistent cell passage numbers between experiments, as receptor expression can change with extensive passaging. |
| Incorrect Cell Density | The number of cells seeded per well is a critical parameter. Too few cells will produce a weak signal, while too many can lead to overcrowding and altered cell health.[4] Perform a cell titration experiment to determine the optimal seeding density for your assay plate format. |
| Assay Protocol Issues | |
| Inadequate Incubation Times | Optimize the incubation times for both the this compound pre-incubation (if any) and the agonist stimulation. The kinetics of β-arrestin recruitment or cAMP modulation can vary.[4] A time-course experiment can help determine the optimal signal window. |
| Assay Not Sensitive Enough | The chosen assay format may not be sensitive enough to detect the signal, especially with low receptor expression. Consider using a more sensitive assay, for example, switching from a fluorescence-based to a luminescence-based readout. |
| Signal Quenching or Interference | If using a fluorescence or luminescence-based assay, check if this compound or the orthosteric agonist exhibits autofluorescence or quenches the signal at the concentrations used. Run appropriate controls with compounds in the absence of cells or detection reagents. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from functional assays.
| Assay Type | Cell Line | Orthosteric Agonist | Key Parameters | Value | Reference |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | EC50 (PAM mode) | 1.0 µM | [1] |
| Endomorphin-I | Kb | 2 µM | [1] | ||
| Endomorphin-I | Cooperativity Factor (α) | 7 | [1] | ||
| cAMP Inhibition | CHO-µ | Endomorphin-I | Fold-shift in Agonist Potency | 4-fold (at 100 µM this compound) | [1] |
| CHO-µ | Morphine | Fold-shift in Agonist Potency | 5-fold (at 100 µM this compound) | [1] | |
| CHO-µ | Leu-enkephalin | Fold-shift in Agonist Potency | 6-fold (at 100 µM this compound) | [1] |
Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter® Principle)
This protocol is based on the enzyme fragment complementation (EFC) technology, a common method for measuring β-arrestin recruitment.
Materials:
-
PathHunter® cell line co-expressing the µ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Orthosteric agonist (e.g., DAMGO, endomorphin-I).
-
This compound.
-
Assay buffer.
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well microplates.
Procedure:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend them in the appropriate cell plating reagent to a density of 5,000-10,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[5]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the orthosteric agonist at a concentration corresponding to its EC10-EC20 value.
-
Add 5 µL of the this compound dilutions to the appropriate wells.
-
Add 5 µL of the orthosteric agonist solution to all wells (except for negative controls).
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.[5]
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add 15 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[5]
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to vehicle control (0% activation) and a maximal response of a reference full agonist (100% activation).
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
cAMP Inhibition Assay
This protocol describes the measurement of cAMP levels following the activation of the Gi-coupled µ-opioid receptor.
Materials:
-
CHO cell line stably expressing the µ-opioid receptor (CHO-µ).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
IBMX (a phosphodiesterase inhibitor).
-
Orthosteric agonist (e.g., endomorphin-I).
-
This compound.
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).
Procedure:
-
Cell Plating:
-
Plate CHO-µ cells in a 384-well plate at an optimized density and allow them to attach overnight.
-
-
Compound Pre-treatment:
-
Wash the cells with assay buffer.
-
Add assay buffer containing a fixed concentration of IBMX (e.g., 500 µM) and the desired concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the orthosteric agonist at various concentrations, along with a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase. The goal is to inhibit this forskolin-stimulated cAMP production.
-
-
Incubation:
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure cAMP levels according to the instructions of your chosen detection kit. The signal in Gi-coupled assays is typically inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Generate concentration-response curves and determine the IC50 values for the orthosteric agonist in the presence and absence of this compound.
-
Visualizations
Caption: µ-Opioid receptor signaling with and without a PAM.
Caption: General experimental workflow for a PAM assay.
Caption: Troubleshooting decision tree for low signal.
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Potential off-target effects of BMS-986121 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986121 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3][4] It does not activate the receptor on its own but enhances the affinity and/or efficacy of orthosteric agonists that bind to the primary binding site.[5] This potentiation of agonist activity is the intended pharmacological effect.
Q2: Are there any known off-target binding sites for this compound?
A2: Based on available literature, this compound is described as a selective modulator of the μ-opioid receptor.[4] Specific off-target binding sites that are unrelated to its function as a MOR PAM have not been prominently reported in the provided search results. However, unexpected results in cellular assays could arise from the compound's potent modulatory effects on the μ-opioid receptor signaling pathway.
Q3: We are observing unexpected cellular responses in our experiments with this compound. Could these be off-target effects?
A3: While off-target effects are a possibility with any small molecule, unexpected cellular responses with this compound may also stem from its potent allosteric modulation of the μ-opioid receptor. The observed effects could be a result of the amplification of signaling induced by endogenous opioids present in your cell culture medium or serum. It is crucial to design experiments that can distinguish between on-target potentiation and potential off-target effects.
Q4: How can we experimentally control for the allosteric modulatory effects of this compound?
A4: To confirm that the observed effects are mediated through the μ-opioid receptor, consider the following controls:
-
Use a μ-opioid receptor antagonist: Co-treatment with a competitive antagonist like naloxone (B1662785) should block the effects of the orthosteric agonist and consequently, the potentiation by this compound.
-
Use a cell line without μ-opioid receptor expression: Test this compound in a parental cell line that does not express the μ-opioid receptor. The absence of the observed effect in these cells would support an on-target mechanism.
-
Vary the concentration of the orthosteric agonist: The potentiation effect of this compound is dependent on the presence of an orthosteric agonist. In the absence of an agonist, this compound should have minimal to no effect.
Troubleshooting Guide
Issue 1: High background signal or apparent agonist activity of this compound alone.
-
Potential Cause: The cell culture medium, particularly serum, may contain endogenous opioids (e.g., endorphins, enkephalins). This compound can potentiate the activity of these endogenous ligands, leading to what appears as agonist activity.
-
Troubleshooting Steps:
-
Wash cells thoroughly with serum-free medium before starting the assay.
-
Conduct experiments in a serum-free medium or a medium with charcoal-stripped serum to remove endogenous opioids.
-
Include a control with a μ-opioid receptor antagonist to see if the background signal is reduced.
-
Issue 2: Inconsistent potentiation of the orthosteric agonist.
-
Potential Cause: The degree of potentiation by a PAM can be influenced by the specific orthosteric agonist used, as well as the assay conditions.
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound.
Table 1: Potentiation of Endomorphin-I Activity by this compound
| Assay | Cell Line | Parameter | Value |
| β-arrestin Recruitment | U2OS-OPRM1 | EC₅₀ (PAM-detection mode) | 1.0 µM[1] |
| Inhibition of cAMP Accumulation | CHO-μ | EC₅₀ (PAM-detection mode) | 3.1 µM[1][6] |
Table 2: Effect of this compound on Orthosteric Agonist Potency
| Agonist | Assay | Cell Line | Fold Shift in Potency (at 10 µM this compound) |
| DAMGO | [³⁵S]GTPγS Binding | CHO-μ | 4-fold[1] |
| Morphine | [³⁵S]GTPγS Binding | CHO-μ | 2.5-fold[1] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
-
Cell Plating: Seed U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1) in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed, low concentration (e.g., EC₁₀) of the orthosteric agonist (e.g., 20 nM endomorphin-I).
-
Treatment: Add this compound to the cells at various concentrations in the presence of the fixed concentration of the orthosteric agonist. Include controls with the agonist alone and vehicle.
-
Incubation: Incubate the plate at 37°C for the recommended time for the specific β-arrestin recruitment assay system being used.
-
Detection: Measure the β-arrestin recruitment signal according to the manufacturer's protocol (e.g., using a luminescence or fluorescence plate reader).
-
Data Analysis: Plot the response against the concentration of this compound to determine the EC₅₀ for potentiation.
Protocol 2: Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ).
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare a fixed, low concentration (e.g., EC₁₀) of the orthosteric agonist (e.g., 30 pM endomorphin-I). Prepare a stock solution of forskolin (B1673556).
-
Assay Procedure:
-
Pre-treat cells with this compound at various concentrations.
-
Add the fixed concentration of the orthosteric agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Include controls with agonist alone, forskolin alone, and vehicle.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the inhibition of forskolin-stimulated cAMP accumulation and plot the percentage of inhibition against the concentration of this compound to determine the EC₅₀ for potentiation.
Visualizations
Caption: Signaling pathway of μ-opioid receptor activation and modulation by this compound.
Caption: Logic diagram for troubleshooting potential off-target effects of this compound.
Caption: Experimental workflow for assessing this compound potentiation in a cAMP assay.
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
BMS-986121 Long-Term Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term stability of BMS-986121. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and provide protocols for ensuring the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. The recommended storage conditions for the compound in both solid and solvent forms are summarized below. Adherence to these guidelines is critical to ensure the compound's integrity for the duration of its recommended shelf life.[1]
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: I need to run an experiment that will last for several weeks. How can I be sure that this compound is stable in my experimental media?
A2: While general storage guidelines are provided by the manufacturer, the stability of this compound in specific experimental media (e.g., cell culture media with supplements) over extended periods is not widely published. It is highly recommended to perform a stability study under your specific experimental conditions. This involves incubating this compound in the media for the duration of your experiment and analyzing its concentration and purity at different time points.
Q3: What are the known degradation pathways for this compound?
A3: Currently, there is no publicly available information detailing the specific degradation pathways of this compound under various stress conditions. To identify potential degradation products and establish a stability-indicating analytical method, it is necessary to conduct forced degradation studies.[2]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in long-term assays.
This could be attributed to the degradation of this compound in the experimental setup.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solutions of this compound have been stored according to the manufacturer's recommendations.[1]
-
Conduct a Stability Assessment: Perform a stability study of this compound in your experimental medium at the intended concentration and incubation conditions (temperature, light exposure).
-
Analyze for Degradation: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration and purity of this compound at various time points throughout the experiment's duration.
-
Establish a Baseline: Analyze a freshly prepared solution of this compound to serve as a baseline for comparison.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Experimental Media
This protocol outlines a general method for determining the stability of this compound in a specific aqueous-based experimental medium over time.
Materials:
-
This compound
-
Experimental medium (e.g., cell culture medium, buffer)
-
Validated High-Performance Liquid Chromatography (HPLC) method for this compound
-
Incubator set to the experimental temperature
-
Sterile, light-protected containers
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Spike the experimental medium with the this compound stock solution to achieve the final desired concentration.
-
Aliquot the solution into multiple sterile, light-protected containers.
-
Store the aliquots under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove an aliquot for analysis.
-
Analyze the concentration and purity of this compound in the aliquot using a validated HPLC method.
-
Compare the results to the initial concentration at time point 0 to determine the extent of degradation.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[2][3] These studies expose the drug substance to stress conditions that are more severe than accelerated stability testing.[2]
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound in 0.1 N HCl at 60°C.
-
Base Hydrolysis: Incubate this compound in 0.1 N NaOH at 60°C.
-
Oxidation: Treat this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat at a temperature above the recommended storage conditions (e.g., 70°C).
-
Photostability: Expose a solution of this compound to a calibrated light source.
Procedure:
-
For each condition, prepare a solution of this compound at a known concentration.
-
Expose the solutions to the respective stress conditions for a defined period (e.g., 24, 48 hours).
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a suitable analytical technique, such as LC-MS, to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Workflow for assessing this compound stability in experimental media.
Caption: this compound enhances μ-opioid receptor signaling.
References
How to control for BMS-986121 intrinsic agonist activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the intrinsic agonist activity of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the μ-opioid receptor.[1][2] Its primary mechanism is to bind to a site on the receptor that is distinct from the binding site of the main (orthosteric) agonist. This binding enhances the signaling of the orthosteric agonist, often by increasing its potency or efficacy.[3][4]
Q2: What is meant by "intrinsic agonist activity" in the context of this compound?
Intrinsic agonist activity refers to the ability of this compound to activate the μ-opioid receptor and produce a downstream signaling response on its own, in the absence of an orthosteric agonist.[3][5][6] For this compound, this has been observed as a low-efficacy inhibition of cAMP accumulation.[3][4][5] This activity is typically seen at higher concentrations than those required for its PAM effects.[6] It's important to note that this intrinsic agonism has been reported as not always being reproducible.[3][4][5]
Q3: Why is it important to control for the intrinsic agonist activity of this compound?
Controlling for intrinsic agonist activity is crucial for accurately interpreting experimental results. If not accounted for, the compound's own agonist effect can be mistaken for or inflate its potentiation of the primary agonist. This can lead to an overestimation of the PAM effect and an inaccurate characterization of the compound's pharmacological profile.
Q4: At what concentrations is the intrinsic agonist activity of this compound typically observed?
The intrinsic agonist activity of this compound, observed as inhibition of cAMP accumulation, has been reported with an EC50 of approximately 13-14 µM.[3][5] In contrast, its PAM activity, such as potentiating endomorphin-I in β-arrestin recruitment assays, is observed with an EC50 of around 1.0 µM.[3][5] Therefore, intrinsic agonism is more apparent at concentrations above those needed for significant potentiation.
Troubleshooting Guides
Issue: Difficulty in Distinguishing PAM Effect from Intrinsic Agonist Activity
Recommended Experimental Design:
To deconvolute the PAM and intrinsic agonist effects of this compound, a matrix of concentration-response experiments is recommended. This involves testing a range of concentrations of the orthosteric agonist against a range of concentrations of this compound.
Workflow for Characterizing this compound Activity
Caption: Workflow for designing and analyzing experiments to separate PAM and intrinsic agonist activities.
Key Control Experiments:
-
This compound Alone: Run a full concentration-response curve for this compound in the absence of any orthosteric agonist. This will quantify its intrinsic agonist activity (EC50 and Emax).
-
Orthosteric Agonist Alone: A standard concentration-response curve for the orthosteric agonist provides the baseline for calculating the potentiation by this compound.
-
Vehicle Controls: Include vehicle controls for both the orthosteric agonist and this compound.
Data Analysis:
-
Correct for Basal Activity: Normalize all data to the basal signaling level of the cells (vehicle-only control).
-
Subtract Intrinsic Agonism: For each concentration of this compound, the response observed in the absence of the orthosteric agonist should be considered the new "baseline" when analyzing the potentiation of the orthosteric agonist.
-
Quantify Potentiation: The potentiation by this compound is best quantified as a fold-shift in the EC50 of the orthosteric agonist.
Issue: Inconsistent or Non-reproducible Intrinsic Agonism
The literature notes that the intrinsic agonist activity of this compound can be inconsistent.[3][4][5]
Potential Causes and Solutions:
-
Cellular Context: The level of receptor expression, G protein coupling efficiency, and other cellular factors can influence the detection of low-efficacy agonism.
-
Solution: Ensure consistent cell passage number, density, and culture conditions. Characterize the expression level of the μ-opioid receptor in your cell line.
-
-
Assay Sensitivity: The specific assay used may have a window that is not optimal for detecting weak agonism.
-
Solution: For cAMP assays, consider stimulating adenylyl cyclase with forskolin (B1673556) to amplify the inhibitory signal from Gi/o coupling.[3][5] This can enhance the detection window for inhibitory effects.
-
-
Compound Stability: Degradation of the compound could lead to variability.
-
Solution: Prepare fresh stock solutions of this compound and use them promptly.
-
Quantitative Data Summary
The following table summarizes the reported in vitro pharmacological data for this compound.
| Assay Type | Parameter | Agonist | This compound Concentration | Value (µM) | Cell Line | Reference |
| Intrinsic Agonism | ||||||
| cAMP Inhibition | EC50 | N/A | Variable | 13 (95% CI: 4-51) | CHO-μ | [3] |
| cAMP Inhibition | Emax | N/A | Variable | 36% (of Endomorphin-I) | CHO-μ | [3] |
| β-Arrestin Recruitment | Agonist Activity | N/A | Variable | Not significant | U2OS-OPRM1 | [3][5] |
| PAM Activity | ||||||
| β-Arrestin Recruitment | EC50 (Potentiation) | Endomorphin-I (20 nM) | Variable | 1.0 (95% CI: 0.7-1.6) | U2OS-OPRM1 | [3] |
| cAMP Inhibition | EC50 (Potentiation) | Endomorphin-I (30 pM) | Variable | 3.1 (95% CI: 2.0-4.8) | CHO-μ | [3] |
| β-Arrestin Recruitment | Kb (Allosteric Dissociation Constant) | Endomorphin-I | Variable | 2 | U2OS-OPRM1 | [4] |
| Cooperativity Factor (α) | Endomorphin-I | Variable | 7 | U2OS-OPRM1 | [4] |
Key Experimental Protocols
cAMP Inhibition Assay for Gi-Coupled Receptors
This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of μ-opioid receptor activation.
Methodology:
-
Cell Culture: Plate CHO cells stably expressing the human μ-opioid receptor (CHO-μ) in a 96-well plate and culture overnight.
-
Serum Starvation: On the day of the experiment, replace the culture medium with a serum-free medium and incubate for at least 1 hour.
-
Compound Addition:
-
Add varying concentrations of this compound (to measure intrinsic agonism) or a fixed concentration of this compound with varying concentrations of an orthosteric agonist (to measure PAM activity).
-
Include a vehicle control and a positive control (e.g., a known μ-opioid agonist).
-
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP detection kit.
-
cAMP Detection: Measure cAMP levels using a suitable detection kit, such as HTRF, ELISA, or other commercially available assays.[7][8][9]
-
Data Analysis: Plot the concentration-response curves and determine EC50 and Emax values. For intrinsic agonism, the signal will be a decrease from the forskolin-stimulated level. For PAM activity, look for a leftward shift in the orthosteric agonist's curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in receptor desensitization and G protein-independent signaling.
Methodology:
-
Cell Culture: Use a cell line engineered for β-arrestin recruitment assays, such as U2OS cells expressing the ProLink-tagged μ-opioid receptor and an Enzyme Acceptor-tagged β-arrestin (e.g., DiscoverX PathHunter assay).[10]
-
Compound Addition: Plate cells and add varying concentrations of this compound (for intrinsic agonism) or a fixed concentration of this compound with varying concentrations of an orthosteric agonist (for PAM activity).
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the response of a saturating concentration of a full orthosteric agonist. Plot concentration-response curves to determine EC50 and Emax values.
Signaling Pathway Diagrams
μ-Opioid Receptor Signaling Pathways
Caption: Overview of μ-opioid receptor signaling, including G protein-dependent and β-arrestin-dependent pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating assay artifacts when using BMS-986121
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986121, a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the receptor's response to endogenous or exogenous orthosteric agonists, such as endomorphin-I or morphine.[2] It does so by increasing the potency and, in some cases, the efficacy of the orthosteric agonist.[2]
Q2: In which common assays is this compound used to characterize its activity?
This compound is typically characterized in functional assays that measure different aspects of µ-opioid receptor activation. The most common assays include:
-
β-arrestin recruitment assays: These assays measure the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
-
cAMP accumulation assays: Since the µ-opioid receptor is predominantly Gi/o-coupled, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
[³⁵S]GTPγS binding assays: This assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Q3: Does this compound have any intrinsic agonist activity?
This compound has been observed to have some low-efficacy intrinsic agonist activity in cAMP accumulation assays, causing a modest inhibition of cAMP in the absence of an orthosteric agonist.[2] However, this agonist activity was not always reproducible and was only seen at concentrations higher than those required for its PAM effects.[2] In β-arrestin recruitment assays, it typically does not show significant agonist activity on its own.[2] The manifestation of ago-PAM activity can be system-dependent, influenced by factors like receptor expression levels.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Functional Assays
Q: My results with this compound are variable between experiments. What could be the cause?
A: Inconsistent results can stem from several factors related to the compound's properties and handling, as well as the assay conditions.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for in vitro experiments. Ensure that the final concentration of DMSO in your assay is low (generally <0.5%) and consistent across all wells, as higher concentrations can be cytotoxic.[3][4][5] this compound stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1] Poor solubility in aqueous assay buffers can lead to compound precipitation, reducing its effective concentration. Visually inspect for any precipitates and consider using a solubility-enhancing agent if necessary, ensuring it doesn't interfere with the assay.
-
Probe Dependence: The magnitude of the potentiating effect of this compound can vary depending on the orthosteric agonist used. This phenomenon is known as "probe dependence".[2] For example, this compound has been shown to produce different fold shifts in the potency of endomorphin-I, morphine, and leu-enkephalin.[2] Ensure you are using the same orthosteric agonist at a consistent concentration (typically around its EC₂₀) for all PAM-mode experiments.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and receptor expression levels can all impact the responsiveness of the cells to µ-opioid receptor modulation. Maintain consistent cell culture practices to minimize this variability.
Issue 2: Potential for Assay Artifacts
Q: I am observing unexpected inhibition or quenching of my assay signal. Could this compound be interfering with the assay technology?
A: Yes, the chemical structure of this compound contains moieties that have the potential to interfere with certain assay readouts.
-
Fluorescence Interference: this compound contains a nitroaromatic group, which are known to be potential fluorescence quenchers.[6][7][8][9][10] If you are using a fluorescence-based readout (e.g., fluorescent calcium indicators, some cAMP assays), this could lead to a false-positive or skewed result.
-
Troubleshooting Step: Run a control experiment with this compound in the absence of cells or membranes but with the detection reagents to see if it directly quenches the signal. If quenching is observed, consider using an alternative assay with a different detection modality (e.g., luminescence or radiometric).
-
-
Colorimetric/Absorbance Interference: this compound is a yellow solid. At higher concentrations, it may impart color to the assay medium, which could interfere with absorbance-based assays. Additionally, its thiazole (B1198619) derivative structure has the potential to absorb light at wavelengths used in some kinetic assays.[11]
-
Troubleshooting Step: Measure the absorbance spectrum of this compound at the concentrations used in your assay to check for overlap with your detection wavelength.
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit or activate proteins, leading to false-positive results.
-
Troubleshooting Step: Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to help prevent aggregation.[12]
-
Issue 3: Off-Target Effects
Q: Could my observed cellular phenotype be due to this compound acting on a target other than the µ-opioid receptor?
A: While this compound is reported to be selective for the µ-opioid receptor over the δ-opioid receptor, comprehensive off-target screening data is not widely published in the public domain.[2]
-
Troubleshooting Steps:
-
Use a Null Cell Line: Perform your assay in a parental cell line that does not express the µ-opioid receptor. Any activity observed in these cells would suggest an off-target effect.
-
Use an Antagonist: Pre-incubate your cells with a µ-opioid receptor antagonist (e.g., naloxone) before adding the orthosteric agonist and this compound. If the observed effect is mediated by the µ-opioid receptor, it should be blocked by the antagonist.
-
Consult Off-Target Screening Databases: If available, utilize commercial or in-house off-target screening services to profile this compound against a panel of common off-targets.[13][14][15]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Orthosteric Agonist | Key Parameters | Value (µM) | 95% Confidence Interval |
| β-Arrestin Recruitment (PAM mode) | U2OS-OPRM1 | Endomorphin-I (20 nM) | EC₅₀ | 1.0 | 0.7 - 1.6 |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | Kₑ | 2 | N/A |
| cAMP Inhibition (PAM mode) | CHO-µ | Endomorphin-I (~30 pM) | EC₅₀ | 3.1 | 2.0 - 4.8 |
| cAMP Inhibition (Agonist mode) | CHO-µ | None | EC₅₀ | 13 | 4 - 51 |
Data compiled from Burford et al., 2013.[2]
Table 2: Probe Dependence of this compound in cAMP Assays
| Orthosteric Agonist | Fold-Shift in Potency (at 100 µM this compound) |
| Endomorphin-I | 4-fold |
| Morphine | 5-fold |
| Leu-enkephalin | 6-fold |
Data compiled from Burford et al., 2013.[2]
Experimental Protocols
β-Arrestin Recruitment Assay (Chemiluminescence-based)
This protocol is adapted from commercially available assays like the PathHunter® assay.
-
Cell Plating: Seed U2OS-OPRM1 cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 20 µL of assay medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the orthosteric agonist (e.g., endomorphin-I) at a fixed concentration corresponding to its EC₂₀.
-
Compound Addition: Add 5 µL of the this compound dilutions to the cell plate. For agonist control wells, add 5 µL of assay buffer.
-
Agonist Addition: Add 5 µL of the EC₂₀ orthosteric agonist to the appropriate wells. For wells testing for intrinsic agonist activity of this compound, add 5 µL of assay buffer.
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature.
-
Detection: Add 15 µL of the detection reagent mixture per the manufacturer's instructions. Incubate for 60 minutes at room temperature in the dark.
-
Signal Reading: Read the chemiluminescent signal on a compatible plate reader.
cAMP Accumulation Assay (HTRF-based)
This protocol is a general guideline for a competitive immunoassay using HTRF technology.
-
Cell Plating: Plate CHO-µ cells in a 384-well low-volume white plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare a solution of the orthosteric agonist (e.g., endomorphin-I) at 2x its EC₁₀ concentration and a solution of forskolin (B1673556) (e.g., at 10 µM).
-
Cell Stimulation: Aspirate the culture medium and add 5 µL of this compound dilution or vehicle, followed by 5 µL of the agonist/forskolin mix. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Add 5 µL of HTRF lysis buffer containing the HTRF acceptor (anti-cAMP-d2) followed by 5 µL of the HTRF donor (cAMP-cryptate) to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. The ratio of the two signals is inversely proportional to the amount of cAMP produced.
[³⁵S]GTPγS Binding Assay
This protocol is for a filtration-based assay using cell membranes.
-
Membrane Preparation: Prepare cell membranes from CHO-µ cells overexpressing the µ-opioid receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) containing GDP (e.g., 10 µM).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein)
-
Serial dilutions of this compound or vehicle
-
Orthosteric agonist (e.g., DAMGO) at various concentrations
-
Assay buffer
-
-
Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. westmont.edu [westmont.edu]
- 11. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities [healthtech.com]
- 14. criver.com [criver.com]
- 15. reactionbiology.com [reactionbiology.com]
Challenges in translating BMS-986121 in vitro findings to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of translating in vitro findings for the μ-opioid receptor (μOR) positive allosteric modulator (PAM), BMS-986121, to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the μ-opioid receptor, a G protein-coupled receptor (GPCR).[1][2] Unlike traditional agonists that directly activate the receptor at the primary (orthosteric) binding site, this compound binds to a different (allosteric) site on the receptor.[3] This binding enhances the effect of the body's natural (endogenous) opioids or other externally administered agonists.[4][5] Specifically, it increases the potency of agonists in downstream signaling pathways, such as β-arrestin recruitment and inhibition of adenylyl cyclase.[4]
Q2: What are the reported in vitro effects of this compound?
In vitro studies have demonstrated that this compound potentiates μ-opioid receptor signaling. It produces concentration-dependent leftward shifts in the potency of agonists like endomorphin-I.[4][6] For instance, it has been shown to enhance β-arrestin recruitment and increase the inhibition of forskolin-stimulated adenylyl cyclase activity in cell lines expressing the μ-opioid receptor.[1][4]
Q3: Why is translating in vitro findings to in vivo models a challenge for GPCR modulators?
Translating in vitro results to in vivo systems is a significant hurdle in drug development for several reasons:
-
Biological Complexity : In vivo environments involve a complex interplay of various organs, tissues, and physiological factors that are not present in simplified in vitro models.[7]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD) : The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and duration of action at the receptor site in vivo, which can be difficult to predict from in vitro assays alone.[7]
-
Endogenous Ligand Concentration : The efficacy of a PAM like this compound is dependent on the presence of an endogenous agonist. The concentration of these endogenous ligands can vary significantly in different tissues and under different physiological or pathological conditions, making in vivo effects difficult to predict.[8][9]
-
Species Differences : The amino acid sequence and structure of GPCRs can differ between species, potentially altering the binding and efficacy of allosteric modulators.
-
Receptor Desensitization and Downregulation : Chronic exposure to a PAM in an in vivo setting can lead to receptor desensitization or downregulation, phenomena not always captured in short-term in vitro assays.[8]
Troubleshooting Guide: Discrepancies Between In Vitro and In Vivo Results
Issue 1: Lower than expected efficacy in vivo despite potent in vitro activity.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Perform PK studies in the selected animal model to determine key parameters (e.g., oral bioavailability, clearance, half-life).[10] 2. Measure unbound plasma and brain concentrations to ensure sufficient target engagement.[9] |
| Low Endogenous Agonist Tone | 1. The in vivo model may have insufficient levels of endogenous opioids at the target tissue. 2. Consider co-administration with a threshold dose of an exogenous μ-opioid agonist to validate the PAM mechanism in vivo.[5][11] |
| Species-Specific Receptor Pharmacology | 1. Compare the sequence of the μ-opioid receptor in your in vitro cell line (e.g., human) with that of your in vivo model (e.g., mouse, rat). 2. Conduct in vitro assays using cells expressing the receptor from the species used for in vivo studies to confirm comparable potency. |
| Rapid Target-Mediated Drug Disposition | The binding of the drug to the receptor may lead to its rapid clearance, a factor not present in vitro. This requires specialized PK/PD modeling to assess. |
Issue 2: In vitro potency (EC50) does not correlate with in vivo effective dose.
| Potential Cause | Troubleshooting Steps |
| Disconnect Between In Vitro Assay and In Vivo Endpoint | 1. The in vitro assay (e.g., β-arrestin recruitment) may not be the primary driver of the in vivo therapeutic effect (e.g., analgesia).[8] 2. Utilize multiple in vitro assays that measure different signaling pathways (e.g., G protein activation, cAMP inhibition) to build a more complete profile.[4] |
| Cooperativity vs. Potency | For PAMs, in vitro cooperativity (the degree to which the PAM enhances agonist affinity and/or efficacy) can be a better predictor of in vivo activity than simple potency (EC50).[9][12] 2. Design in vitro experiments to calculate the cooperativity factor (αβ) and assess its correlation with in vivo outcomes.[9] |
| Plasma Protein Binding | High plasma protein binding can significantly reduce the unbound, active concentration of the drug in vivo. 2. Measure the fraction of unbound drug (fu) in plasma for the relevant species and use this to calculate the free-drug concentration. |
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound from published studies.
| Assay Type | Cell Line | Agonist | Key Parameter | Value | Reference |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | EC50 (PAM-detection mode) | 1.0 µM (95% CI: 0.7–1.6 µM) | [4] |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | Cooperativity Factor (α) | 7 | [4] |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | Allosteric Site Kb | 2 µM | [4] |
| cAMP Accumulation Inhibition | CHO-μ | Endomorphin-I | EC50 (PAM-detection mode) | 3.1 µM (95% CI: 2.0–4.8 µM) | [4] |
| cAMP Accumulation Inhibition | CHO-μ | Endomorphin-I | Potency Shift (at 100 µM this compound) | 4-fold | [1][4] |
| cAMP Accumulation Inhibition | CHO-μ | Morphine | Potency Shift (at 100 µM this compound) | 5-fold | [4] |
| cAMP Accumulation Inhibition | CHO-μ | Leu-enkephalin | Potency Shift (at 100 µM this compound) | 6-fold | [1][4] |
Visualizations
Signaling Pathway of a μ-Opioid Receptor PAM
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies | MDPI [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Translating in vitro ligand bias into in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 11. Novel Positive Allosteric Modulators of µ Opioid Receptor-Insight from In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable results with BMS-986121 across different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR). The information provided is intended to help interpret variable results observed across different cell lines and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] As a PAM, it does not directly activate the receptor on its own at low concentrations. Instead, it binds to a distinct allosteric site on the MOR, enhancing the affinity and/or efficacy of orthosteric agonists such as endogenous opioids (e.g., endomorphins, enkephalins) and synthetic opioids (e.g., morphine, DAMGO).[4][5][6][7] This potentiation leads to an increased downstream signaling response in the presence of an orthosteric agonist.[4][5]
Q2: I am observing different levels of potentiation with this compound in different cell lines. Why is this happening?
Variability in the effects of this compound across different cell lines is expected and can be attributed to several factors:
-
μ-Opioid Receptor (MOR) Expression Levels: Cell lines with higher densities of MOR may exhibit a more robust response to this compound potentiation. Some cell lines, like Chinese Hamster Ovary (CHO) cells stably expressing the human MOR (CHO-μ), are specifically chosen for their high and reproducible receptor expression, which may differ from endogenous levels in other cell lines like U2OS or C6 glioma cells.[4][6][8]
-
G Protein Coupling Efficiency: The complement and efficiency of G protein coupling to the MOR can vary between cell lines. This can influence the magnitude of downstream signaling events, such as the inhibition of adenylyl cyclase.[6]
-
Endogenous Regulator of G Protein Signaling (RGS) Proteins: The levels of RGS proteins, which act as GTPase-accelerating proteins and terminate G protein signaling, can differ. Higher levels of RGS proteins may dampen the observed potentiation by this compound.
-
Receptor Reserve: The concept of "receptor reserve" suggests that a maximal response can be achieved even when only a fraction of the total receptor population is occupied. Differences in receptor reserve between cell lines for a given signaling pathway can lead to variations in the observed effects of a PAM.[4]
Q3: Does the choice of orthosteric agonist affect the activity of this compound?
Yes, the phenomenon known as "probe dependence" can occur, where an allosteric modulator differentially affects the binding and/or efficacy of various orthosteric agonists.[6] However, studies with this compound have shown that it can potentiate the effects of both peptide agonists (e.g., endomorphin-I, leu-enkephalin) and small molecule agonists (e.g., morphine, DAMGO).[4][8] While the magnitude of potentiation may vary slightly between agonists, there is currently no strong evidence to suggest marked agonist probe dependence for this compound.[4]
Q4: Can this compound exhibit agonist activity on its own?
While primarily a PAM, this compound has been observed to have some weak intrinsic agonist activity at higher concentrations, particularly in cell lines with high receptor expression levels.[4][5] This "PAM-agonist" behavior is concentration-dependent and typically occurs at concentrations above those required for significant potentiation of an orthosteric agonist.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent EC50 shifts of the orthosteric agonist in the presence of this compound.
-
Possible Cause: Inconsistent cell passage number or confluency, leading to variable MOR expression levels.
-
Troubleshooting Step: Ensure consistent cell culture conditions, including passage number and seeding density. It is advisable to perform receptor expression analysis (e.g., via radioligand binding or western blot) to confirm consistent MOR levels across experiments.
-
Possible Cause: Degradation of this compound or the orthosteric agonist.
-
Troubleshooting Step: Prepare fresh stock solutions of both compounds regularly. This compound stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[2]
Issue 2: No potentiation of the orthosteric agonist is observed.
-
Possible Cause: The concentration of the orthosteric agonist is too high.
-
Troubleshooting Step: To observe the potentiation effect of a PAM, it is crucial to use a low concentration of the orthosteric agonist, typically around its EC10 or EC20.[4][5] Using a saturating concentration of the orthosteric agonist will mask the potentiating effect of this compound.
-
Possible Cause: The chosen cell line has very low or no MOR expression.
-
Troubleshooting Step: Confirm MOR expression in your cell line. If expression is low, consider using a recombinant cell line with stable MOR expression, such as CHO-μ or U2OS-OPRM1 cells.[4][8]
Issue 3: High background signal in the absence of an orthosteric agonist.
-
Possible Cause: Intrinsic agonist activity of this compound at high concentrations.
-
Troubleshooting Step: Perform a dose-response curve of this compound alone to determine the concentration at which it begins to show agonist activity in your specific cell system. Use concentrations below this threshold for potentiation experiments.
-
Possible Cause: Contamination of cell cultures.
-
Troubleshooting Step: Regularly check cell cultures for contamination and practice good aseptic technique.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in different cell lines and assays.
Table 1: Effect of this compound on β-Arrestin Recruitment
| Cell Line | Orthosteric Agonist (Concentration) | This compound EC50 (Potentiation) | This compound Emax (% of Orthosteric Agonist) | Reference |
| U2OS-OPRM1 | Endomorphin-I (20 nM) | 1.0 µM | 76% | [4] |
| U2OS-OPRM1 | Endomorphin-I (20 nM) | 1.0 µM | 72% | [8] |
Table 2: Effect of this compound on Inhibition of cAMP Accumulation
| Cell Line | Orthosteric Agonist (Concentration) | This compound EC50 (Potentiation) | Reference |
| CHO-μ | Endomorphin-I (~30 pM) | 3.1 µM | [4] |
| CHO-μ | Endomorphin-I (~30 pM) | 2.2 µM | [8] |
Table 3: Effect of this compound on Orthosteric Agonist Potency (cAMP Assay)
| Cell Line | Orthosteric Agonist | This compound Concentration | Fold Shift in Agonist Potency | Reference |
| CHO-μ | Endomorphin-I | 100 µM | 4-fold | [4] |
| CHO-μ | Morphine | 100 µM | 5-fold | [4] |
| CHO-μ | Leu-enkephalin | 100 µM | 6-fold | [4] |
Experimental Protocols
1. β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated MOR.
-
Cell Line: U2OS cells stably expressing the human MOR tagged with a ProLink™ tag (U2OS-OPRM1) and a fusion protein of β-arrestin and an Enzyme Acceptor (EA).
-
Methodology:
-
Seed U2OS-OPRM1 cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add this compound to the cells, followed by a fixed, low concentration (e.g., EC10) of an orthosteric agonist like endomorphin-I.
-
Incubate for 90 minutes at 37°C.
-
Add PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
Data is normalized to the response of a saturating concentration of the orthosteric agonist alone.
-
2. cAMP Accumulation Assay
This assay measures the inhibition of forskolin-stimulated cAMP production following MOR activation.
-
Cell Line: CHO cells stably expressing the human MOR (CHO-μ).
-
Methodology:
-
Culture CHO-μ cells to near confluency.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
Add serial dilutions of this compound with or without a fixed, low concentration (e.g., EC10) of an orthosteric agonist.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data is typically normalized to the level of inhibition caused by a saturating concentration of the orthosteric agonist.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of BMS-986121 and BMS-986122, Positive Allosteric Modulators of the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two pioneering positive allosteric modulators (PAMs) of the μ-opioid receptor (MOR), BMS-986121 and BMS-986122. Both compounds, discovered through high-throughput screening, represent a novel approach to modulating the opioid system, with the potential for therapeutic advantages over traditional orthosteric agonists.[1] This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and workflows to facilitate a comprehensive understanding of their comparative pharmacology.
Introduction to this compound and BMS-986122
This compound and BMS-986122 are selective positive allosteric modulators of the μ-opioid receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, thereby modulating the receptor's response to endogenous or exogenous orthosteric ligands.[2][3] This mechanism of action offers the potential for a more controlled and physiological modulation of the opioid system, which may lead to improved therapeutic profiles with fewer side effects. Both compounds have been shown to potentiate the effects of orthosteric agonists in key signaling pathways associated with MOR activation, namely β-arrestin recruitment, inhibition of adenylyl cyclase, and G protein activation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and BMS-986122 across various functional assays. The data is primarily derived from studies utilizing cell lines recombinantly expressing the human μ-opioid receptor.
Table 1: Potentiation of Endomorphin-I-Mediated β-Arrestin Recruitment in U2OS-OPRM1 Cells
| Compound | EC₅₀ (µM) in PAM Mode¹ | Maximal Effect (% of Endomorphin-I Eₘₐₓ) | Cooperativity Factor (α) | Kₑ (µM)² |
| This compound | 1.0 (95% CI: 0.7–1.6) | 76% (95% CI: 69–83%) | 7 | 2 |
| BMS-986122 | 3.0 (95% CI: 1.9–3.9) | 83% (95% CI: 78–89%) | 7 | 5 |
¹In the presence of 20 nM endomorphin-I (∼EC₁₀). ²Equilibrium dissociation constant for the PAM binding to its allosteric site. (Data sourced from Burford et al., 2013)
Table 2: Potentiation of Endomorphin-I-Mediated Inhibition of Forskolin-Stimulated Adenylyl Cyclase in CHO-μ Cells
| Compound | EC₅₀ (µM) in PAM Mode¹ |
| This compound | 3.1 (95% CI: 2.0–4.8) |
| BMS-986122 | 8.9 (95% CI: 6.1–13.1) |
¹In the presence of 30 pM endomorphin-I (∼EC₁₀). (Data sourced from Burford et al., 2013)
Table 3: Potentiation of Agonist-Mediated [³⁵S]GTPγS Binding in C6μ Cell Membranes
| Agonist | PAM (10 µM) | Fold Shift in Agonist Potency |
| DAMGO | BMS-986122 | 7-fold |
| Morphine | This compound | 2.5-fold |
| Morphine | BMS-986122 | 3-fold |
(Data sourced from Burford et al., 2013)
Table 4: Potentiation of Agonist-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation in CHO-μ Cells
| Agonist | PAM (100 µM) | Fold Shift in Agonist Potency |
| Endomorphin-I | This compound | 4-fold |
| Leu-enkephalin | This compound | 6-fold |
| Morphine | This compound | 5-fold |
(Data sourced from Burford et al., 2013)
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in receptor desensitization and signaling.
1. Cell Culture and Plating:
-
U2OS cells stably co-expressing the human μ-opioid receptor fused to a ProLink™ tag (OPRM1-PK) and a β-arrestin-2-Enzyme Acceptor (EA) fusion protein are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), penicillin, streptomycin, and appropriate selection antibiotics.
-
Cells are harvested and seeded into 384-well white, solid-bottom plates at a density of 5,000-10,000 cells per well and incubated overnight.
2. Compound Preparation and Addition:
-
This compound or BMS-986122 are serially diluted in assay buffer (HBSS with 20 mM HEPES).
-
The orthosteric agonist, endomorphin-I, is prepared at a concentration that elicits a response of approximately 10% of its maximal effect (EC₁₀, ~20 nM).
-
Cells are pre-incubated with varying concentrations of the PAMs for 30 minutes at 37°C.
3. Agonist Stimulation and Signal Detection:
-
Following pre-incubation, endomorphin-I is added to the wells, and the plates are incubated for 90 minutes at 37°C.
-
PathHunter® detection reagents are added, and the plates are incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
4. Data Analysis:
-
Data are normalized to the response of a maximal concentration of endomorphin-I.
-
Dose-response curves are generated, and EC₅₀ values are calculated using a four-parameter logistic equation.
Inhibition of Forskolin-Stimulated Adenylyl Cyclase (cAMP) Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o protein activation.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ) are cultured in DMEM/F12 medium with 10% FBS, penicillin, and streptomycin.
-
Cells are plated in 384-well plates and grown to near confluence.
2. Compound Incubation:
-
The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with various concentrations of this compound or BMS-986122 for 30 minutes.
3. Stimulation and Lysis:
-
A mixture of forskolin (B1673556) (to stimulate adenylyl cyclase) and a low concentration of endomorphin-I (EC₁₀, ~30 pM) is added to the wells.
-
The plates are incubated for 30 minutes at 37°C.
-
Cells are then lysed to release intracellular cAMP.
4. cAMP Quantification:
-
The concentration of cAMP is determined using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
The signal is inversely proportional to the amount of cAMP produced.
5. Data Analysis:
-
The percentage of inhibition of forsklin-stimulated cAMP production is calculated.
-
EC₅₀ values for the PAMs are determined from the dose-response curves.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
1. Membrane Preparation:
-
Membranes are prepared from C6 glioma cells stably expressing the human μ-opioid receptor (C6μ).
-
Cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
2. Assay Reaction:
-
The assay is performed in 96-well plates containing assay buffer (Tris-HCl, MgCl₂, NaCl, and GDP).
-
Membranes are incubated with varying concentrations of an orthosteric agonist (e.g., DAMGO or morphine) in the presence or absence of a fixed concentration of this compound or BMS-986122.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
3. Incubation and Termination:
-
The plates are incubated at 30°C for 60 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free [³⁵S]GTPγS.
4. Radioactivity Measurement:
-
The filters are washed with ice-cold buffer, dried, and placed in scintillation vials with scintillation fluid.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Specific binding is calculated, and dose-response curves are plotted to determine the EC₅₀ and Eₘₐₓ of the agonist in the presence and absence of the PAM. The fold shift in potency is then calculated.
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Disruption of the Na+ ion binding site as a mechanism for positive allosteric modulation of the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel μ-Opioid Receptor Positive Allosteric Modulators: BMS-986121 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of opioid research is evolving, with a significant focus on developing safer and more effective analgesics. Positive allosteric modulators (PAMs) of the μ-opioid receptor (MOR) represent a promising therapeutic strategy. Unlike traditional agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, modulating the receptor's response to endogenous or exogenous opioids. This mechanism offers the potential for a more nuanced and potentially safer pharmacological profile. This guide provides a comparative overview of BMS-986121 and other novel MOR PAMs, focusing on their in vitro performance and supported by experimental data.
Introduction to μ-Opioid Receptor PAMs
The μ-opioid receptor, a G protein-coupled receptor (GPCR), is the primary target for most clinically used opioid analgesics.[1] However, the therapeutic benefits of MOR agonists are often accompanied by severe side effects, including respiratory depression, constipation, tolerance, and dependence. MOR PAMs offer a potential solution by enhancing the analgesic effects of endogenous opioids or co-administered agonists without directly activating the receptor themselves, which may lead to a reduction in these adverse effects.[1] Several novel MOR PAMs have been identified, including this compound, BMS-986122, MS1, and BMS-986187, each with unique pharmacological properties.
In Vitro Performance Comparison
The following tables summarize the quantitative data from key in vitro assays for this compound and other notable MOR PAMs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as the cell lines and orthosteric agonists used.
Table 1: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and internalization.
| Compound | Cell Line | Orthosteric Agonist | Potency (EC₅₀) of PAM activity (µM) | Maximal Effect (% of agonist max) | Fold Shift in Agonist Potency | Reference |
| This compound | U2OS-OPRM1 | Endomorphin-I (20 nM) | 1.0 | 72% | 9-fold | [2][3] |
| BMS-986122 | U2OS-OPRM1 | Endomorphin-I (20 nM) | 3.0 | 79% | 8-fold | [2][3] |
| MS1 | CHO-μ PathHunter | Endomorphin-1 | ~4-9 | - | 4 to 8-fold | [4] |
| BMS-986187 | CHO-OPRM1 | Endomorphin-1 | 2.0 | - | - | [5] |
Data for MS1 is presented as a range from a series of analogs. BMS-986187 is primarily a δ-opioid receptor PAM, and its activity at the μ-opioid receptor is weaker.[5][6]
Table 2: cAMP Inhibition Assay
This assay assesses the inhibition of adenylyl cyclase activity upon MOR activation, a hallmark of Gαi/o protein coupling.
| Compound | Cell Line | Orthosteric Agonist | Potency (EC₅₀) of PAM activity (µM) | Intrinsic Agonist Activity | Reference |
| This compound | CHO-μ | Endomorphin-I (30 pM) | 3.1 | Yes (low efficacy) | [2] |
| BMS-986122 | CHO-μ | Endomorphin-I (30 pM) | 8.9 | Yes | [2] |
Intrinsic agonist activity was observed at higher concentrations than those required for PAM effects.[4]
Table 3: [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.
| Compound | Membrane Source | Orthosteric Agonist | Fold Shift in Agonist Potency | Effect on Agonist Efficacy | Reference |
| This compound | C6μ cells | DAMGO | 4-fold | No significant change | [2] |
| BMS-986122 | C6μ cells | DAMGO | 7-fold | No significant change | [2] |
| BMS-986122 | C6μ cells | Morphine | 5-fold | Increased | [2] |
| MS1 | - | Levomethadone | 4-fold | - | [7] |
MS1 displays strong probe dependence, with no effect on the potency of DAMGO or endomorphin-1.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the μ-opioid receptor and a typical experimental workflow for identifying and characterizing MOR PAMs.
Caption: μ-Opioid receptor signaling pathways modulated by PAMs.
Caption: Experimental workflow for MOR PAM discovery and characterization.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize MOR PAMs, based on methodologies described in the cited literature.
β-Arrestin Recruitment Assay (PathHunter® Assay)
-
Cell Culture: U2OS cells stably co-expressing the μ-opioid receptor fused to a ProLink™ tag (PK) and a β-arrestin protein fused to an Enzyme Acceptor (EA) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated.
-
Compound Addition: Test compounds (potential PAMs) are added to the wells at various concentrations, either alone (agonist mode) or in the presence of a fixed, low concentration (EC₁₀-EC₂₀) of an orthosteric agonist (e.g., endomorphin-I) for PAM mode.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the enzyme substrate is added. The complementation of PK and EA upon β-arrestin recruitment forms an active β-galactosidase enzyme, which hydrolyzes the substrate to produce a chemiluminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. Data is normalized to the response of the orthosteric agonist alone and EC₅₀ values are calculated.
cAMP Inhibition Assay
-
Cell Culture: CHO cells stably expressing the human μ-opioid receptor (CHO-μ) are cultured.
-
Assay Preparation: Cells are plated in 384-well plates.
-
Compound Incubation: Cells are pre-incubated with test compounds at various concentrations.
-
Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels. Simultaneously, the orthosteric agonist (e.g., endomorphin-I) is added at a fixed low concentration in the wells for PAM determination.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Data is analyzed to determine the inhibitory effect of the compounds on forskolin-stimulated cAMP accumulation.
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Membranes are prepared from cells (e.g., C6μ) or tissues (e.g., mouse brain) expressing the μ-opioid receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP to keep G proteins in an inactive state.
-
Reaction Mixture: Membranes are incubated with [³⁵S]GTPγS, the orthosteric agonist at various concentrations, and a fixed concentration of the PAM or vehicle.
-
Incubation: The reaction is incubated at 30°C to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The data is analyzed to determine the effect of the PAM on the potency and efficacy of the orthosteric agonist.
Conclusion
This compound and other novel μ-opioid receptor PAMs represent a significant advancement in the quest for safer opioid analgesics. The in vitro data presented here highlights the distinct pharmacological profiles of these compounds. This compound and its close analog BMS-986122 are well-characterized PAMs that enhance the signaling of various orthosteric agonists. MS1, while also a MOR PAM, exhibits notable probe dependence, emphasizing the complexity of allosteric modulation. BMS-986187, although primarily a δ-opioid receptor PAM, demonstrates that the allosteric sites on opioid receptors may be amenable to selective targeting.
Further research, including head-to-head in vivo studies, is necessary to fully elucidate the therapeutic potential of these compounds and to determine if their promising in vitro profiles translate into improved clinical outcomes with a wider therapeutic window compared to traditional opioid agonists. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in the field of opioid pharmacology and drug discovery.
References
- 1. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9784740B2 - Positive allosteric modulators and silent allosteric modulators of the Mu opioid receptor - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-986187 - Wikipedia [en.wikipedia.org]
- 7. MS1 (drug) - Wikipedia [en.wikipedia.org]
Validating BMS-986121's Selectivity for the μ-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), against established orthosteric agonists: morphine, fentanyl, and oliceridine. The objective is to validate the selectivity of this compound for the MOR by presenting key experimental data on binding affinities and functional activities at the three main opioid receptor subtypes: μ (mu), δ (delta), and κ (kappa). All quantitative data are summarized in structured tables, and detailed experimental methodologies for the cited assays are provided.
Overview of this compound
This compound is a novel compound that acts as a positive allosteric modulator at the μ-opioid receptor. Unlike traditional opioid agonists that directly activate the receptor at the orthosteric binding site, this compound binds to a distinct allosteric site. This binding enhances the receptor's response to endogenous opioids. This mechanism of action presents a potential therapeutic advantage by modulating, rather than over-activating, the opioid system, which may lead to a better safety profile. Research indicates that this compound is selective for the μ-opioid receptor over the δ-opioid receptor.
Comparative Analysis of Opioid Receptor Activity
To contextualize the selectivity of this compound, its pharmacological profile is compared with that of well-characterized opioid agonists: morphine, a classic opioid analgesic; fentanyl, a potent synthetic opioid; and oliceridine, a G protein-biased agonist.
Binding Affinity Profile
The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of the comparator compounds for the μ, δ, and κ-opioid receptors. This compound, as a PAM, does not directly compete with radioligands for the orthosteric site, and its affinity is expressed as a Kb value derived from allosteric modulation models.
Table 1: Opioid Receptor Binding Affinity (Ki/Kb in nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR vs. DOR/KOR) |
| This compound (Kb) | 2000[1] | No significant activity reported | No significant activity reported | Selective for MOR over DOR |
| Morphine (Ki) | 1.168[2] | >1000[3] | >1000[3] | ~856-fold vs. DOR/KOR |
| Fentanyl (Ki) | 1.346[2] | 18.6 | 299 | ~14-fold vs. DOR, ~222-fold vs. KOR |
| Oliceridine (Ki) | Low nM affinity reported | ~400-fold lower than MOR[4] | ~400-fold lower than MOR[4] | ~400-fold selective for MOR |
Note: Data for comparator compounds are compiled from various sources and may not be directly comparable due to different experimental conditions. The selectivity of this compound for the MOR over the KOR has not been quantitatively reported in the reviewed literature.
Functional Activity Profile
Functional activity assays measure the biological response elicited by a compound upon binding to its target receptor. For opioid receptors, key signaling pathways include G-protein activation (associated with analgesia) and β-arrestin recruitment (linked to some adverse effects). The potency (EC50, the concentration required to elicit a half-maximal response) and efficacy (Emax, the maximum response) are crucial parameters.
This compound's functional activity is characterized by its ability to potentiate the effects of an orthosteric agonist.
Table 2: Functional Activity at the μ-Opioid Receptor
| Compound | Assay | Potency (EC50 in nM) | Efficacy (%Emax relative to standard) |
| This compound | β-arrestin recruitment (in presence of 20 nM endomorphin-I) | 1000[1] | 76% of maximal endomorphin-I response[1] |
| cAMP inhibition (in presence of 30 pM endomorphin-I) | 3100[1] | - | |
| Morphine | G-protein activation ([³⁵S]GTPγS) | 122[5] | 41% (relative to DAMGO)[5] |
| β-arrestin 2 recruitment | Partial agonist[1] | - | |
| Fentanyl | G-protein activation ([³⁵S]GTPγS) | 151[5] | 39% (relative to DAMGO)[5] |
| β-arrestin 2 recruitment | - | - | |
| Oliceridine | G-protein activation (cAMP) | pEC50 8.2 | Similar to morphine |
| β-arrestin 2 recruitment | pA2 7.7 (antagonist) | Lower than morphine[6] |
Note: The data presented are from different studies and experimental conditions, which should be considered when making direct comparisons.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the μ-opioid receptor signaling pathways and a typical experimental workflow for assessing opioid receptor selectivity.
Caption: μ-Opioid receptor signaling cascade.
Caption: Workflow for assessing opioid selectivity.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its correct interpretation. Below are summarized protocols for the key assays mentioned in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human μ, δ, or κ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR).
-
Test compounds (this compound, morphine, fentanyl, oliceridine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation. For a PAM like this compound, its effect on the binding of an orthosteric agonist would be measured to determine its Kb.
cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a compound in activating the Gαi/o-mediated signaling pathway.
Principle: Activation of Gαi/o-coupled receptors like opioid receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the reduction in forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Assay medium (e.g., DMEM with 0.5 mM IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for PAMs).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Determine the EC50 and Emax from the resulting concentration-response curve.
β-Arrestin Recruitment Assay
Objective: To measure the ability of a compound to promote the interaction between the activated opioid receptor and β-arrestin.
Principle: This assay typically uses a protein-fragment complementation or resonance energy transfer (e.g., BRET, FRET) technology. The opioid receptor and β-arrestin are tagged with complementary fragments of a reporter enzyme or fluorescent proteins. Ligand-induced recruitment of β-arrestin to the receptor brings the fragments into close proximity, generating a detectable signal.
Materials:
-
U2OS or HEK293 cells stably co-expressing the human μ-opioid receptor and β-arrestin, each fused to a reporter fragment.
-
Assay medium.
-
Test compounds.
-
Substrate for the reporter enzyme (if applicable).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a white, opaque 96- or 384-well plate.
-
Compound Addition: Add varying concentrations of the test compound. For PAMs, a low concentration of an orthosteric agonist is also added.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagent/substrate and measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of the agonist to generate a concentration-response curve and determine the EC50 and Emax.
Conclusion
The available data indicates that this compound is a positive allosteric modulator that is selective for the μ-opioid receptor over the δ-opioid receptor. Its mechanism of action, which involves potentiating the effects of orthosteric agonists rather than direct receptor activation, distinguishes it from traditional opioids like morphine and fentanyl, and the G-protein biased agonist oliceridine. The provided tables and protocols offer a framework for researchers to understand and further investigate the unique pharmacological profile of this compound. Further studies are warranted to quantify its activity at the κ-opioid receptor to fully elucidate its selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurocognitive Effect of Biased µ-Opioid Receptor Agonist Oliceridine, a Utility Function Analysis and Comparison with Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miragenews.com [miragenews.com]
- 6. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-986121 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), with other G-protein coupled receptors (GPCRs). The information presented is based on available preclinical data to inform research and drug development decisions.
Executive Summary
This compound is a novel positive allosteric modulator of the μ-opioid receptor, enhancing the signaling of endogenous and exogenous orthosteric agonists.[1] This allosteric mechanism offers the potential for a safer pharmacological profile compared to traditional opioid agonists by preserving the spatial and temporal patterns of endogenous opioid signaling.[2] Preclinical studies have demonstrated its potentiation of agonist-induced G-protein activation and β-arrestin recruitment at the μ-opioid receptor. While this compound shows selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors, comprehensive screening data against a broader panel of GPCRs is not publicly available. This guide summarizes the known selectivity and functional profile of this compound based on published literature.
Primary Pharmacological Profile of this compound
This compound acts as a positive allosteric modulator at the μ-opioid receptor. It does not activate the receptor on its own but enhances the potency and/or efficacy of orthosteric agonists like endomorphin-I and morphine.[2]
Functional Activity at the μ-Opioid Receptor
This compound has been characterized in two primary functional assays: β-arrestin recruitment and inhibition of cyclic AMP (cAMP) accumulation, a downstream marker of Gαi/o protein activation.
Table 1: In Vitro Functional Activity of this compound at the Human μ-Opioid Receptor
| Assay | Cell Line | Orthosteric Agonist | This compound Activity | Potentiation EC50 (µM) | Intrinsic Agonist Activity | Reference |
| β-Arrestin Recruitment | U2OS-OPRM1 | Endomorphin-I | Potentiation of agonist-induced β-arrestin recruitment | 1.0 | No significant activity alone | [2] |
| cAMP Inhibition | CHO-μ | Endomorphin-I | Potentiation of agonist-induced cAMP inhibition | 3.1 | Weak, not consistently reproducible | [2] |
Cross-Reactivity and Selectivity Profile
Selectivity within the Opioid Receptor Family
Studies have shown that this compound is selective for the μ-opioid receptor over the δ- and κ-opioid receptors. In a β-arrestin recruitment assay, this compound did not potentiate the activity of the δ-opioid receptor agonist leu-enkephalin at the δ-opioid receptor.[1]
Cross-Reactivity with Other GPCRs
A comprehensive cross-reactivity profile of this compound against a broad panel of non-opioid GPCRs, such as those offered by commercial safety screening panels (e.g., Eurofins SafetyScreen), is not publicly available in the reviewed literature. Such studies are crucial for identifying potential off-target effects that could lead to adverse drug reactions. The absence of this data represents a significant gap in the publicly available information for this compound.
Signaling Pathways and Experimental Workflows
μ-Opioid Receptor Signaling Pathway with this compound
The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor and the modulatory role of this compound.
Experimental Workflow for Assessing GPCR Cross-Reactivity
The diagram below outlines a typical experimental workflow for evaluating the cross-reactivity of a compound like this compound against a panel of GPCRs.
References
A Comparative Analysis of BMS-986121 and Fentanyl: Divergent Mechanisms at the μ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of BMS-986121 and fentanyl on the μ-opioid receptor (MOR). By examining their distinct mechanisms of action, supported by experimental data and protocol outlines, this document aims to offer valuable insights for researchers in the fields of pharmacology, drug discovery, and molecular biology.
Introduction: Two Ligands, Two Mechanisms
The μ-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is the primary target for a wide range of opioids, from endogenous peptides to potent synthetic analgesics. While both this compound and fentanyl modulate MOR activity, they do so through fundamentally different mechanisms, leading to distinct downstream signaling profiles and physiological effects.
Fentanyl , a potent synthetic opioid, acts as a full orthosteric agonist at the MOR.[1][2][3] It binds directly to the primary recognition site of the receptor, inducing a conformational change that triggers downstream signaling cascades.[4][5] Fentanyl is a powerful analgesic, but its clinical use is hampered by severe side effects, including respiratory depression and a high potential for abuse.[6][7] These adverse effects are thought to be, at least in part, mediated by the recruitment of β-arrestin proteins following receptor activation.[6][8]
In contrast, This compound is a positive allosteric modulator (PAM) of the MOR.[9][10][11] It does not bind to the orthosteric site and exhibits little to no intrinsic agonist activity on its own.[9][12] Instead, it binds to a distinct, allosteric site on the receptor, enhancing the binding and/or efficacy of endogenous or exogenous orthosteric agonists.[12][13] This mechanism offers the potential for a more nuanced modulation of MOR signaling, potentially amplifying the therapeutic effects of endogenous opioids while minimizing the recruitment of β-arrestin and its associated adverse effects.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters of this compound and fentanyl. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, receptor expression levels, assay formats).
Table 1: Binding Affinities at the μ-Opioid Receptor
| Compound | Parameter | Value | Cell Line/Preparation | Reference |
| This compound | Kb (μM) | 2 | U2OS-OPRM1 | [12] |
| Fentanyl | Ki (nM) | 1.2 - 1.4 | Marmoset brain homogenates / Recombinant human receptors | [2] |
Note: Kb for this compound was determined from functional assays measuring the potentiation of an orthosteric agonist, while Ki for fentanyl was determined from radioligand binding assays. These values are not directly comparable but illustrate the different modes of interaction.
Table 2: Functional Activity - G Protein Signaling (cAMP Inhibition)
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | EC50 (μM) for potentiation of endomorphin-I | 3.1 | CHO-μ | [12] |
| Fold-shift in endomorphin-I potency (at 100 μM) | 4 | CHO-μ | [9] | |
| Fentanyl | EC50 (nM) | 1 - 10 | Varies | [14] |
| Emax (% of DAMGO) | 100 - 120 | Varies | [14] |
Table 3: Functional Activity - β-Arrestin Recruitment
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | EC50 (μM) for potentiation of endomorphin-I | 1.0 | U2OS-OPRM1 | [12] |
| Intrinsic Agonist Activity | None significant | U2OS-OPRM1 | [12] | |
| Fentanyl | EC50 (nM) | 1 - 10 | Varies | [14] |
| Emax (% of DAMGO) | 100 - 120 | Varies | [14] |
Signaling Pathways and Mechanisms of Action
The distinct binding modes of this compound and fentanyl lead to different engagements of downstream signaling pathways.
Fentanyl's Mechanism:
As a full agonist, fentanyl binding to the orthosteric pocket of the MOR stabilizes an active conformation of the receptor. This leads to the activation of inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[15] The dissociation of Gβγ subunits also contributes to analgesia by modulating ion channels. However, this strong activation also leads to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin.[14] The recruitment of β-arrestin not only desensitizes the G protein signal but also initiates a separate wave of signaling that has been implicated in the adverse effects of opioids.[6][8] Some studies suggest fentanyl is a β-arrestin biased agonist, meaning it promotes β-arrestin recruitment to a greater extent than G protein signaling compared to other opioids.[8]
Fentanyl's orthosteric agonism at the μ-opioid receptor.
This compound's Mechanism:
This compound, as a PAM, binds to a topographically distinct allosteric site on the MOR. This binding event does not, by itself, induce the conformational change required for receptor activation. Instead, it enhances the ability of an orthosteric agonist (such as endogenous enkephalins) to bind and/or activate the receptor.[12][13] This potentiation is observed in both G protein-dependent (cAMP inhibition) and β-arrestin recruitment assays.[12] The key therapeutic hypothesis is that by selectively amplifying the signaling of endogenous opioids, which are released in a spatially and temporally controlled manner in response to pain, a PAM like this compound could achieve analgesia with a reduced side-effect profile compared to exogenous full agonists that cause widespread and sustained receptor activation.
This compound's allosteric modulation of the μ-opioid receptor.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the activity of compounds like this compound and fentanyl.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to the activated MOR.
Principle: The assay utilizes enzyme fragment complementation (EFC). The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[1][14]
Protocol Outline:
-
Cell Plating: Seed PathHunter® cells co-expressing the tagged MOR and β-arrestin in a 384-well white, solid-bottom plate and incubate overnight.[15]
-
Compound Preparation: Prepare serial dilutions of the test compound (fentanyl or this compound in the presence of a fixed concentration of an orthosteric agonist) in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[15]
-
Detection: Add PathHunter® detection reagents according to the manufacturer's protocol.
-
Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate luminometer.[14]
-
Data Analysis: Normalize the data to vehicle control (0% response) and a saturating concentration of a full agonist like DAMGO (100% response). Plot the data as a concentration-response curve to determine EC50 and Emax values.[14]
Workflow for a β-arrestin recruitment assay.
cAMP Inhibition Assay (e.g., Cisbio HTRF®)
This assay quantifies the inhibition of adenylyl cyclase activity following MOR activation.
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular cAMP produced competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP results in a low HTRF signal, and vice versa.[16][17]
Protocol Outline:
-
Cell Preparation: Harvest CHO cells stably expressing the MOR and resuspend them in assay buffer containing a phosphodiesterase inhibitor like IBMX.[18]
-
Compound and Cell Plating: Dispense the cell suspension into a 384-well low-volume white plate. Add serial dilutions of the test compound (fentanyl or this compound) to the wells.
-
Forskolin (B1673556) Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 30 minutes at 37°C.[15]
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Incubation: Incubate for 60 minutes at room temperature.[15]
-
Signal Measurement: Read the HTRF signal at 620 nm and 665 nm on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665/620) and normalize the data to the forskolin-only control (0% inhibition) and a maximal agonist control (100% inhibition). Plot the data as a concentration-response curve to determine EC50 and Emax values.[15]
Conclusion
This compound and fentanyl represent two distinct approaches to modulating the μ-opioid receptor. Fentanyl, as a potent orthosteric agonist, robustly activates both G protein and β-arrestin signaling pathways, leading to strong analgesia but also significant adverse effects. This compound, as a positive allosteric modulator, offers a more refined mechanism of action by enhancing the effects of endogenous opioids. This approach holds the therapeutic promise of achieving analgesia with a potentially improved safety profile due to a more targeted and physiological modulation of MOR activity. Further research, including direct comparative in vivo studies, is necessary to fully elucidate the therapeutic potential of MOR PAMs like this compound in comparison to traditional opioids such as fentanyl.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation mechanism of the μ-opioid receptor by an allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 18. pubs.acs.org [pubs.acs.org]
Reproducibility of BMS-986121's Effects: A Comparative Guide for Researchers
An objective analysis of the performance and reproducibility of the μ-opioid receptor positive allosteric modulator BMS-986121, with a comparative look at its analogue, BMS-986122.
This guide provides a comprehensive overview of the experimental data available for this compound, a positive allosteric modulator (PAM) of the μ-opioid receptor. The primary focus is on the reproducibility of its effects as reported in the scientific literature. For comparative purposes, data for the structurally similar compound BMS-986122 is also presented. This document is intended for researchers, scientists, and drug development professionals working with opioid receptor modulators.
Executive Summary
This compound is a well-characterized PAM of the μ-opioid receptor, meaning it enhances the effect of the receptor's natural ligands (orthosteric agonists) without activating the receptor on its own. However, a key consideration for researchers is the reported lack of reproducibility of its intrinsic agonist activity. A seminal study by Burford et al. (2013) noted that the low-efficacy agonist effect of this compound in inhibiting cAMP accumulation was "not always reproducible and, on some occasions, was too low to determine a fit of the concentration response data"[1]. This finding is crucial for the design and interpretation of experiments involving this compound.
In contrast, its primary function as a PAM, potentiating the effects of an orthosteric agonist like endomorphin-I, has been consistently demonstrated in various in vitro assays, including β-arrestin recruitment and inhibition of cAMP accumulation[1]. This guide will delve into the quantitative data from these studies, present the experimental protocols for replication, and visualize the relevant biological pathways and workflows.
It is important to note that while this compound has been cited in subsequent studies, the detailed experimental data on its effects and reproducibility largely originates from the initial discovery work. Independent validation of these findings in different laboratory settings is not extensively available in the published literature.
Comparative Data on this compound and BMS-986122
The following tables summarize the quantitative data from key in vitro functional assays, comparing the activity of this compound with BMS-986122. All data is sourced from Burford et al. (2013)[1].
Table 1: Potentiation of Endomorphin-I-induced β-Arrestin Recruitment in U2OS-OPRM1 Cells
| Compound | EC₅₀ (μM) | Eₘₐₓ (% of maximal endomorphin-I response) | Cooperativity Factor (α) | Kₑ (μM) |
| This compound | 1.0 (95% CI: 0.7–1.6) | 76% (95% CI: 69–83%) | 7 | 2 |
| BMS-986122 | 3.0 (95% CI: 1.9–3.9) | 83% (95% CI: 78–89%) | 7 | 5 |
Table 2: Potentiation of Endomorphin-I-mediated Inhibition of Forskolin-Stimulated cAMP Accumulation in CHO-μ Cells
| Compound | EC₅₀ (μM) for Potentiation |
| This compound | 3.1 (95% CI: 2.0–4.8) |
| BMS-986122 | 8.9 (95% CI: 6.1–13.1) |
Table 3: Intrinsic Agonist Activity in cAMP Accumulation Assay (in the absence of orthosteric agonist)
| Compound | EC₅₀ (μM) | Eₘₐₓ (%) | Reproducibility Note |
| This compound | 13 (95% CI: 4–51) | 36% (95% CI: 21–52%) | Not always reproducible; sometimes too low to fit a concentration-response curve. |
| BMS-986122 | 41 (95% CI: 20–86) | 60% (95% CI: 24–95%) | More apparent than this compound. |
Table 4: Potentiation of DAMGO- and Morphine-stimulated [³⁵S]GTPγS Binding
| PAM (10 μM) | Orthosteric Agonist | Fold Leftward Shift in Agonist Potency |
| This compound | DAMGO | 4-fold |
| This compound | Morphine | 2.5-fold |
| BMS-986122 | DAMGO | 7-fold |
| BMS-986122 | Morphine | 3-fold |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams are provided.
Caption: μ-Opioid receptor signaling pathway modulated by this compound.
Caption: A generalized workflow for in vitro assays of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Burford et al. (2013)[1].
β-Arrestin Recruitment Assay
-
Cell Line: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).
-
Assay Principle: This is a β-arrestin recruitment assay (e.g., PathHunter® by DiscoverX) that measures the interaction of β-arrestin with the activated μ-opioid receptor.
-
Procedure:
-
U2OS-OPRM1 cells are seeded into 384-well plates and incubated overnight.
-
This compound or BMS-986122 is added to the cells at various concentrations, either alone (agonist mode) or in the presence of a fixed concentration of an orthosteric agonist like endomorphin-I (typically at its EC₂₀ concentration) (PAM mode).
-
The plates are incubated for 90 minutes at 37°C.
-
Detection reagents are added according to the manufacturer's protocol.
-
After a further 60-minute incubation at room temperature, luminescence is measured using a plate reader.
-
-
Data Analysis: Data is normalized to the response of the orthosteric agonist alone. Concentration-response curves are generated and fitted using a nonlinear regression model to determine EC₅₀ and Eₘₐₓ values.
Inhibition of Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μ).
-
Assay Principle: This assay measures the ability of the μ-opioid receptor, a Gi-coupled receptor, to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin.
-
Procedure:
-
CHO-μ cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Cells are incubated with various concentrations of this compound or BMS-986122, either alone or in the presence of a low concentration of an orthosteric agonist.
-
Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase, and the cells are incubated for 30 minutes at room temperature.
-
Cell lysis and cAMP detection are performed using a suitable kit (e.g., HTRF-based).
-
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the μ-opioid receptor agonist. Data is normalized to the forskolin-only control, and concentration-response curves are plotted to determine EC₅₀ and Eₘₐₓ values.
[³⁵S]GTPγS Binding Assay
-
Preparation: Membranes from C6 glioma cells stably expressing the μ-opioid receptor (C6μ).
-
Assay Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
-
Procedure:
-
C6μ cell membranes (containing a specific amount of protein) are incubated in an assay buffer containing GDP.
-
Various concentrations of the test compound (this compound) and a fixed concentration of an orthosteric agonist (e.g., DAMGO or morphine) are added.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a valuable tool for studying the μ-opioid receptor, acting as a potent positive allosteric modulator. Researchers should be aware of the reported lack of reproducibility of its intrinsic agonist activity, particularly in cAMP accumulation assays. When planning experiments, it is advisable to include a comparator compound such as BMS-986122 and to carefully control for experimental variability. The primary utility of this compound appears to be in its robust and reproducible potentiation of orthosteric agonists. Further studies from independent laboratories would be beneficial to fully establish the reproducibility of its effects across different experimental settings.
References
Comparative Analysis of BMS-986121's Modulatory Effect on G-Protein Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the modulatory effects of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), on various G-protein subtypes. The data presented here is primarily based on studies of the closely related analogue, BMS-986122, which shares a similar pharmacological profile. The μ-opioid receptor, a class A G-protein coupled receptor (GPCR), predominantly signals through the inhibitory Gαi/o family of G-proteins.[1][2][3][4] This guide will focus on the differential modulation of these inhibitory G-protein subtypes.
Quantitative Comparison of Modulatory Effects
The following table summarizes the modulatory effects of BMS-986122 on the potency (EC50) and efficacy (Emax) of the full MOR agonist DAMGO and the partial agonist (-)-pentazocine across different Gαi/o subtypes. This data is derived from a nanoBRET-based functional assay in live HEK 293T cells.[1][4][5] The study highlights that BMS-986122 differentially enhances opioid activity depending on the specific Gα subunit the MOR is signaling through, with the most significant differences observed with partial agonists.[1][4][5]
Table 1: Modulatory Effect of BMS-986122 (10 µM) on MOR Agonist Activity across Gα Subtypes
| Gα Subtype | Agonist | Parameter | Vehicle | BMS-986122 (10 µM) | Fold Shift |
| Gαi1 | DAMGO | EC50 (nM) | 15.8 | 3.5 | 4.5 |
| Emax (%) | 100 | 100 | - | ||
| (-)-pentazocine | EC50 (nM) | 126 | 20 | 6.3 | |
| Emax (%) | 45 | 80 | 1.8 | ||
| Gαi2 | DAMGO | EC50 (nM) | 12.6 | 3.2 | 3.9 |
| Emax (%) | 100 | 100 | - | ||
| (-)-pentazocine | EC50 (nM) | 100 | 25 | 4.0 | |
| Emax (%) | 50 | 75 | 1.5 | ||
| GαoA | DAMGO | EC50 (nM) | 10.0 | 2.5 | 4.0 |
| Emax (%) | 100 | 100 | - | ||
| (-)-pentazocine | EC50 (nM) | 79.4 | 15.8 | 5.0 | |
| Emax (%) | 63 | 90 | 1.4 | ||
| Gαz | DAMGO | EC50 (nM) | 6.3 | 1.6 | 3.9 |
| Emax (%) | 100 | 100 | - | ||
| (-)-pentazocine | EC50 (nM) | 50.1 | 12.6 | 4.0 | |
| Emax (%) | 71 | 95 | 1.3 |
Data is adapted from studies on BMS-986122 and serves as a surrogate for this compound due to their close structural and functional similarities.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical μ-opioid receptor signaling pathway and the experimental workflow used to determine G-protein subtype modulation.
Figure 1. Simplified μ-Opioid Receptor Signaling Pathway.
References
- 1. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-986121: In Vitro Activity and Functional Correlation for μ-Opioid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-986121, a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), with its close analog, BMS-986122. The focus is on correlating in vitro pharmacological data with functional outcomes, offering insights into the therapeutic potential of this class of molecules. This document is intended for research purposes and clarifies that this compound is a modulator of the μ-opioid receptor, not the LPA1 receptor.
Introduction
This compound is a novel small molecule that acts as a positive allosteric modulator of the μ-opioid receptor (MOR), the primary target for opioid analgesics like morphine.[1][2] Unlike conventional agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, enhancing the receptor's response to endogenous opioid peptides.[1][2][3] This mechanism offers the potential for a safer therapeutic profile, possibly mitigating the adverse effects associated with traditional opioids, such as respiratory depression, constipation, and abuse liability.[3] This guide presents a detailed comparison of the in vitro and in vivo functional data for this compound and the closely related compound, BMS-986122, to elucidate their pharmacological profiles.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound and BMS-986122 in various functional assays. These assays measure key aspects of μ-opioid receptor activation, including G protein coupling and β-arrestin recruitment.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Orthosteric Agonist | Parameter | Value | Cell Line | Reference |
| β-Arrestin Recruitment | Endomorphin-I | EC₅₀ (PAM mode) | 1.0 µM | U2OS-OPRM1 | [4] |
| β-Arrestin Recruitment | Endomorphin-I | Eₘₐₓ (% of max agonist response) | 76% | U2OS-OPRM1 | [4] |
| β-Arrestin Recruitment | Endomorphin-I | Kₑ (allosteric dissociation constant) | 2 µM | U2OS-OPRM1 | [4] |
| β-Arrestin Recruitment | Endomorphin-I | α (cooperativity factor) | 7 | U2OS-OPRM1 | [4] |
| cAMP Accumulation Inhibition | Endomorphin-I | EC₅₀ (PAM mode) | 3.1 µM | CHO-μ | [4] |
| [³⁵S]GTPγS Binding | DAMGO | Fold Shift in Agonist Potency (at 10 µM) | 4-fold | C6μ membranes | [4] |
Table 2: In Vitro Potency and Efficacy of BMS-986122
| Assay Type | Orthosteric Agonist | Parameter | Value | Cell Line | Reference |
| β-Arrestin Recruitment | Endomorphin-I | EC₅₀ (PAM mode) | 3.0 µM | U2OS-OPRM1 | [4] |
| β-Arrestin Recruitment | Endomorphin-I | Eₘₐₓ (% of max agonist response) | 83% | U2OS-OPRM1 | [4] |
| β-Arrestin Recruitment | Endomorphin-I | Kₑ (allosteric dissociation constant) | 5 µM | U2OS-OPRM1 | [4] |
| β-Arrestin Recruitment | Endomorphin-I | α (cooperativity factor) | 7 | U2OS-OPRM1 | [4] |
| cAMP Accumulation Inhibition | Endomorphin-I | EC₅₀ (PAM mode) | 8.9 µM | CHO-μ | [4] |
| [³⁵S]GTPγS Binding | DAMGO | Fold Shift in Agonist Potency (at 10 µM) | 7-fold | C6μ membranes | [4] |
| [³⁵S]GTPγS Binding | Morphine | Fold Shift in Agonist Potency (at 10 µM) | 4.8-fold | Mouse brain homogenates | [5] |
| [³⁵S]GTPγS Binding | Methadone | Fold Shift in Agonist Potency (at 10 µM) | 8-fold | Mouse brain homogenates | [5] |
Correlation with Functional Outcomes
In vivo studies using BMS-986122 have demonstrated a clear correlation between its in vitro positive allosteric modulatory activity and functional analgesic effects.
-
Analgesia: BMS-986122 produces antinociception in mouse models of both acute thermal pain and inflammatory pain.[3][6] This analgesic effect is blocked by MOR antagonists, confirming its dependence on the μ-opioid receptor.[3][6] The mechanism is believed to be the potentiation of endogenous opioid peptides released in response to painful stimuli.[3]
-
Reduced Side Effects: Preclinical studies suggest that BMS-986122 may have a wider therapeutic window compared to conventional opioids. It has been shown to cause less constipation, reward (as measured by conditioned place preference), and respiratory depression at analgesic doses.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the μ-opioid receptor signaling pathway and a typical experimental workflow for evaluating PAMs.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro functional assays used to characterize μ-opioid receptor PAMs.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in receptor desensitization and signaling.
-
Cell Line: U2OS or CHO cells stably co-expressing the human μ-opioid receptor tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Principle: Upon receptor activation by an agonist, β-arrestin is recruited to the receptor, forcing the complementation of the PK and EA fragments and forming a functional β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Cell Plating: Seed the PathHunter® cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., endomorphin-I).
-
Treatment:
-
Agonist Mode: Add only the test compound (this compound) to determine intrinsic agonist activity.
-
PAM Mode: Add a fixed, sub-maximal concentration (e.g., EC₂₀) of the orthosteric agonist along with varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add PathHunter® detection reagents and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the data to vehicle control (0%) and the maximal response of the reference agonist (100%). Fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
-
cAMP Accumulation Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gαi/o-coupled μ-opioid receptor.
-
Cell Line: CHO cells stably expressing the human μ-opioid receptor (CHO-μ).
-
Principle: Activation of the MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the amount of cAMP produced.
-
Protocol Outline:
-
Cell Plating: Plate CHO-μ cells in a 384-well plate and incubate.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., endomorphin-I).
-
Treatment: Pre-incubate cells with the test compounds, followed by stimulation with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Acquisition: Read the signal (e.g., fluorescence ratio) using a plate reader.
-
Data Analysis: Generate concentration-response curves and determine the IC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.
-
[³⁵S]GTPγS Binding Assay
This is a functional membrane-based assay that directly measures G protein activation.
-
Preparation: Membranes from cells expressing the μ-opioid receptor (e.g., C6μ) or from brain tissue.
-
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of bound radioactivity is proportional to the level of G protein activation.
-
Protocol Outline:
-
Membrane Preparation: Prepare crude membrane fractions from the cell line or tissue.
-
Reaction Mixture: In a 96-well plate, combine the membranes, GDP, the test compounds (this compound and/or an orthosteric agonist like DAMGO), and assay buffer.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity.
-
Data Analysis: Determine the specific binding and plot concentration-response curves to calculate EC₅₀ and Eₘₐₓ values. The fold-shift in agonist potency in the presence of the PAM is a key parameter.[4]
-
Conclusion
This compound and its analog BMS-986122 represent a promising class of μ-opioid receptor positive allosteric modulators. The in vitro data clearly demonstrate their ability to potentiate the effects of orthosteric agonists at the MOR through allosteric modulation. Importantly, the in vivo data for BMS-986122 provide a strong correlation between this in vitro activity and a functional outcome of analgesia, potentially with a reduced side-effect profile. This comparative guide provides a framework for understanding the pharmacological properties of this compound and highlights the potential of MOR PAMs as a novel therapeutic strategy for pain management. Further research is warranted to fully elucidate the clinical potential of this compound class.
References
- 1. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMS-986121: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like BMS-986121 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area.[1] Standard personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[1] In the event of accidental contact, immediately wash the affected skin with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes.[1] Contaminated clothing should be removed and laundered before reuse.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1] Due to the limited publicly available data on the specific hazards of this compound, a cautious approach is warranted. The following procedure is a general guideline and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company.
-
Segregation and Collection:
-
Carefully collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and any absorbent materials used for spills.
-
Segregate this waste from other laboratory waste streams to avoid cross-contamination.
-
-
Containerization:
-
Place the collected waste into a clearly labeled, sealed, and non-reactive container. The container should be appropriate for the type of waste (solid or liquid).
-
The label should prominently display "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with all available safety information, including the Safety Data Sheet (SDS), to ensure they can handle and dispose of the material appropriately. Under no circumstances should this compound be discharged into drains or disposed of with general laboratory trash. [1]
-
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 313671-26-0 |
| Molecular Formula | C₁₅H₉Cl₂N₃O₂S |
| Molecular Weight | 366.22 g/mol |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling BMS-986121
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of BMS-986121, a potent, powdered μ-opioid receptor positive allosteric modulator. Given the compound's pharmacological activity, a robust understanding and implementation of safety protocols are critical to minimize exposure risk and ensure a safe laboratory environment.
Disclaimer: This document is based on general best practices for handling potent pharmaceutical compounds. The official Safety Data Sheet (SDS) for this compound, available from your supplier, must be consulted for definitive safety, handling, and disposal information.
Hazard Identification and Risk Assessment
This compound is a positive allosteric modulator of the μ-opioid receptor. While this mechanism may offer a safer therapeutic profile compared to traditional opioids, the compound is designed to modulate a critical physiological pathway and must be treated as a potent and hazardous substance. The primary risks associated with handling this compound in its powdered form include inhalation of airborne particles and dermal absorption.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile gloves. - Disposable sleeves. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant nitrile gloves. |
| In Vitro/In Vivo Administration | - Lab coat. - Safety glasses. - Nitrile gloves. |
Safe Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing exposure during the handling of this compound.
Experimental Protocol: Weighing and Reconstitution of this compound
-
Preparation of the Work Area:
-
Ensure a chemical fume hood or other containment device is certified and functioning correctly.
-
Decontaminate the work surface before and after use.
-
Prepare a spill kit appropriate for potent powders.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above for "Weighing and Aliquoting."
-
-
Weighing the Compound:
-
Perform all weighing operations within the certified containment device.
-
Use a dedicated set of spatulas and weigh boats.
-
Handle the compound gently to minimize aerosolization.
-
-
Reconstitution:
-
Carefully add the desired solvent to the vessel containing the weighed this compound.
-
Ensure the vessel is securely capped before mixing.
-
-
Decontamination and Doffing PPE:
-
Clean all equipment and the work surface with an appropriate deactivating solution (e.g., 70% ethanol (B145695) followed by a suitable laboratory detergent).
-
Remove PPE in the correct sequence to avoid cross-contamination, disposing of it as hazardous waste.
-
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Stream | Disposal Procedure |
| Contaminated PPE (gloves, lab coat, etc.) | - Place in a sealed, labeled hazardous waste bag. |
| Contaminated Labware (vials, pipette tips, etc.) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container. |
| Unused Compound/Aqueous Waste | - Collect in a sealed, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known. |
All hazardous waste must be disposed of through a certified hazardous waste management vendor.[1][2][3]
Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
